Product packaging for Ifosfamide-d4(Cat. No.:CAS No. 1189701-13-0)

Ifosfamide-d4

Cat. No.: B564901
CAS No.: 1189701-13-0
M. Wt: 265.11 g/mol
InChI Key: HOMGKSMUEGBAAB-QEOHIWEKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A cytostatic agent, related structurally to cyclophosphamide.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15Cl2N2O2P B564901 Ifosfamide-d4 CAS No. 1189701-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,3-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/i1D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMGKSMUEGBAAB-QEOHIWEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(P(=O)(OC1)NCCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(COP(=O)(N(C1([2H])[2H])CCCl)NCCCl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675971
Record name 3-(2-Chloroethyl)-2-[(2-chloroethyl)amino](4,4,5,5-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189701-13-0
Record name 3-(2-Chloroethyl)-2-[(2-chloroethyl)amino](4,4,5,5-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ifosfamide-d4 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ifosfamide is a crucial alkylating agent used in chemotherapy for a variety of cancers.[1] For pharmacokinetic and metabolic studies, a stable isotope-labeled internal standard is essential for accurate quantification in complex biological matrices.[2][3][4] Ifosfamide-d4, the deuterium-labeled analog of Ifosfamide, serves this critical role, enabling precise analysis by mass spectrometry-based methods.[5] This technical guide provides a comprehensive overview of a proposed synthetic route for this compound and the analytical methods for its characterization, intended for researchers and professionals in drug development.

Synthesis of this compound

Proposed Synthetic Pathway

A feasible synthetic approach for this compound is outlined below. This pathway is adapted from known industrial processes for Ifosfamide synthesis.

Synthesis_Pathway A Phosphorus Oxychloride C Cyclic Phosphoramidic Chloride Intermediate A->C Ring Closure B 3-Aminopropan-1-ol B->C E Intermediate Phosphoramide C->E Substitution D 2-Chloroethylamine-d4 Hydrochloride D->E G N-Acylated Intermediate E->G Acylation F 2-Chloroacetyl Chloride F->G I This compound G->I Reduction H Reducing Agent (e.g., NaBH4) H->I

Caption: Proposed synthesis pathway for this compound.
Experimental Protocol: A Proposed Method

The following protocol is a suggested adaptation of known syntheses of Ifosfamide.[7]

Step 1: Synthesis of the Cyclic Phosphoramidic Chloride Intermediate

  • In a cooled reactor (-5 to 25 °C) under an inert atmosphere, dissolve 3-aminopropan-1-ol in a suitable anhydrous solvent (e.g., dichloromethane) containing a tertiary amine base (e.g., triethylamine).

  • Slowly add phosphorus oxychloride to the solution while maintaining the temperature.

  • Allow the reaction to stir for 2-8 hours until completion, monitored by TLC or GC.

  • The resulting product is the cyclic phosphoramidic chloride intermediate.

Step 2: Introduction of the Deuterated Side Chain

  • To the reaction mixture containing the cyclic intermediate, add 2-chloroethylamine-d4 hydrochloride.

  • Continue stirring at -5 to 25 °C for 3-5 hours.

  • The intermediate phosphoramide is formed in this step.

Step 3: Acylation

  • Add 2-chloroacetyl chloride to the reaction mixture.

  • Allow the reaction to proceed for 5-50 hours to yield the N-acylated intermediate.

Step 4: Reduction to this compound

  • Isolate the crude N-acylated intermediate.

  • Dissolve the intermediate in a suitable solvent and add a reducing agent (e.g., sodium borohydride) in the presence of an alkaline hydroxide.

  • After the reduction is complete, quench the reaction and extract the this compound product.

  • Purify the final product using column chromatography or recrystallization.

Characterization of this compound

Thorough characterization is imperative to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.[10][11]

Analytical Workflow

The following diagram illustrates the typical workflow for the characterization of synthesized this compound.

Analytical_Workflow Start Synthesized This compound Purification Purification (Chromatography/Recrystallization) Start->Purification Purity Purity Assessment (HPLC) Purification->Purity Structure Structural Elucidation Purity->Structure NMR NMR Spectroscopy (1H, 13C, 31P, 2H) Structure->NMR MS Mass Spectrometry (HRMS, MS/MS) Structure->MS Final Characterized This compound NMR->Final Isotopic Isotopic Enrichment Determination MS->Isotopic Isotopic->Final

Caption: Analytical workflow for this compound characterization.
Experimental Protocols for Characterization

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm).

  • Expected Outcome: A single major peak corresponding to this compound, with purity typically >98%.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • ¹H NMR: Will show characteristic peaks for the protons in the Ifosfamide structure. The signal corresponding to the deuterated chloroethyl group will be significantly diminished or absent.

  • ¹³C NMR: Will display the expected number of carbon signals. The carbon signals of the deuterated chloroethyl group may show splitting due to C-D coupling.

  • ³¹P NMR: A single peak is expected, confirming the phosphorus environment.[11]

  • ²H NMR: A signal will be present confirming the incorporation of deuterium.

3. Mass Spectrometry (MS) for Molecular Weight and Isotopic Enrichment

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of this compound (C₇H₁₁D₄Cl₂N₂O₂P).

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis will yield characteristic product ions, confirming the structure and location of the deuterium label. The isotopic enrichment can be calculated by comparing the ion intensities of the d4 and d0 species.

Summary of Expected Analytical Data
ParameterTechniqueExpected Result
Purity HPLC-UV> 98%
Identity ¹H, ¹³C, ³¹P NMRSpectra consistent with Ifosfamide structure, with evidence of deuterium incorporation.
Molecular Formula HRMSMeasured mass consistent with C₇H₁₁D₄Cl₂N₂O₂P (within 5 ppm).
Isotopic Enrichment MS> 98% deuterium incorporation.

Conclusion

The synthesis and rigorous characterization of this compound are critical for its application as a reliable internal standard in bioanalytical research. The proposed synthetic pathway, based on established chemical principles, offers a viable route to this important molecule. The detailed characterization workflow ensures the final product meets the high standards of purity and isotopic enrichment required for accurate and reproducible quantitative analysis in drug metabolism and pharmacokinetic studies.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Ifosfamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Ifosfamide-d4, a deuterated analog of the anticancer agent Ifosfamide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

This compound is the deuterium-labeled version of Ifosfamide, an alkylating chemotherapeutic agent used in the treatment of a wide range of cancers.[1] The incorporation of deuterium atoms can be a useful tool in metabolic studies and as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS.[1]

Chemical and Physical Properties

This compound shares a similar core structure with Ifosfamide, with the key difference being the substitution of four hydrogen atoms with deuterium. This isotopic labeling results in a slightly higher molecular weight. While specific experimental data for some properties of this compound are not extensively published, the following table summarizes the available information and provides data for Ifosfamide for comparative purposes.

PropertyThis compoundIfosfamide
Chemical Name N,3-Bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-Oxide-d4N,3-Bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-Oxide
Synonyms A 4942-d4, Asta Z 4942-d4, Cyfos-d4, Holoxan-d4, Ifex-d4, Ifomide-d4, Iphosphamide-d4, MJF 9325-d4, Mitoxana-d4, NSC 109724-d4, Naxamide-d4[2]Asta Z 4942, Cyfos, Holoxan, Ifex, Ifomide, Iphosphamide, MJF 9325, Mitoxana, NSC 109724, Naxamide
CAS Number 1189701-13-0[2][3][4]3778-73-2
Molecular Formula C₇H₁₁D₄Cl₂N₂O₂P[2][3][5]C₇H₁₅Cl₂N₂O₂P
Molecular Weight 265.11 g/mol [2][3][5]261.09 g/mol
Appearance Pale Yellow Semi Solid[2]White crystalline powder
Solubility Chloroform (Slightly), Methanol (Slightly)[4]Soluble in water, slightly soluble in ethanol
Storage Conditions 2-8°C Refrigerator, Under Inert Atmosphere[2]Room temperature, protected from light and moisture

Stability Profile

The stability of Ifosfamide has been the subject of several studies, and this information can serve as a strong indicator for the expected stability of this compound. Deuteration is not expected to significantly alter the fundamental degradation pathways of the molecule, which primarily involve cleavage of the P-N bond.[6]

pH and Temperature Effects:

Studies on Ifosfamide have shown that it is most stable under weakly acidic conditions (pH 4).[6] In aqueous solutions, Ifosfamide is relatively stable at ambient temperature and even at 27°C in a dark environment over a 9-day period.[7] However, at 37°C, a slight degradation of about 7% was observed over 9 days.[7] A study on the stability of Ifosfamide in Ringer lactate buffer at 37°C showed a total decay of no more than 3.2% over 7 days.[8] Forced degradation studies on Ifosfamide have shown that it degrades under acidic (pH 1), alkaline (pH 10 & 12), and high-temperature (70°C) conditions.[6]

Stability in Infusion Solutions:

Ifosfamide, often administered with mesna, has been found to be physicochemically stable (>94%) for 14 days in 0.9% Sodium Chloride infusion bags at room temperature at concentrations of 10, 20, and 30 mg/mL.[9] It is recommended that solutions of Ifosfamide and its combination with mesna be stored in a refrigerator (2–8°C) to control the levels of degradation products, with a maximum shelf life of seven days unless specific studies including analysis of degradation products are available.[10]

Experimental Protocols

Synthesis of Ifosfamide (Adaptable for this compound)

A common synthetic route for Ifosfamide involves the use of phosphorus oxychloride as a starting material. The synthesis generally proceeds in four steps: cyclization, alkylation, acylation, and reduction, with a total yield of around 30.1%. Another route utilizes aziridine as a raw material, proceeding through alkylation and cyclization in a three-step reaction with a total yield of approximately 28.97%.

A patented method for synthesizing Ifosfamide involves the following steps[11]:

  • Ring-closure reaction: Propanolamine is reacted with phosphorus oxychloride at -40 to 25 °C for 4 to 40 hours to obtain phosphoryl chloride.

  • Substitution reaction: Chloroethylamine hydrochloride is added to the phosphoryl chloride at -40 to 25 °C for 3 to 30 hours to yield a phosphamide.

  • Second substitution reaction: Chloroacetyl chloride is then reacted with the phosphamide at -40 to 25 °C for 5 to 50 hours to produce the intermediate 3-(2-chloracetyl)-2-[(2-chloroethyl)amino]-tetrahydro-2H-1,3,2-oxazaphosphorin-2-oxide.

  • Reduction: The intermediate is then reduced with an alkaline hydroxide to obtain Ifosfamide.

To synthesize this compound, deuterated analogs of the appropriate starting materials would be required.

Analytical Methods for Ifosfamide Determination (Adaptable for this compound)

Various analytical methods have been developed for the quantification of Ifosfamide and its metabolites in biological matrices.

High-Performance Liquid Chromatography (HPLC):

HPLC is a widely used technique for the determination of Ifosfamide. A stability-indicating reversed-phase HPLC assay with ultraviolet detection can be used to measure the concentration of Ifosfamide.[9] One method utilizes a BEH-C18 column (2.1 x 100 mm, 1.7 μm) with a mobile phase consisting of 5 mM ammonium formate and methanol:acetonitrile (40:48:12 v/v/v) at a flow rate of 0.2 mL/min.[12] Detection can be achieved by electrospray ionization in positive mode (ESI+) with multiple reaction monitoring.[12]

Forced Degradation Study Protocol using HPLC and NMR:

A forced degradation study can be performed to understand the stability of this compound under various stress conditions.[6]

  • Prepare solutions of this compound (e.g., 20 mg/mL) in triplicate.

  • Stress the solutions under the following conditions:

    • Heat: 70°C

    • Acidic: pH 1 and pH 4

    • Alkaline: pH 10 and pH 12

  • Analyze samples periodically using both HPLC and Fourier-transform nuclear magnetic resonance (FT-NMR) spectroscopy to monitor the degradation of the parent compound and the formation of degradation products.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure representation of this compound.

Experimental Workflow for Stability Assessment

cluster_workflow Stability Assessment Workflow prep Prepare this compound Solutions stress Apply Stress Conditions (Heat, Acid, Base) prep->stress sampling Periodic Sampling stress->sampling hplc HPLC Analysis sampling->hplc nmr NMR Analysis sampling->nmr data Data Analysis & Degradation Profile hplc->data nmr->data

Caption: Workflow for assessing the stability of this compound.

References

Isotopic Enrichment and Purity Analysis of Ifosfamide-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies and data analysis techniques employed in the isotopic enrichment and chemical purity assessment of Ifosfamide-d4. This compound, a deuterated analog of the chemotherapeutic agent Ifosfamide, serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.[1][2] The integrity of such studies hinges on the accurate characterization of the isotopic enrichment and purity of the labeled compound.

Introduction to Isotopic Labeling of Ifosfamide

Ifosfamide is an alkylating agent used in the treatment of various cancers.[3] Its deuterated form, this compound (C₇H₁₁D₄Cl₂N₂O₂P), is synthesized by replacing four hydrogen atoms with deuterium.[4] This isotopic substitution provides a distinct mass difference, allowing for its differentiation from the endogenous, non-labeled drug in mass spectrometry-based assays, without significantly altering its chemical properties.[5] The primary applications of this compound include its use as an internal standard in quantitative bioanalysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).[1]

Isotopic Enrichment Analysis

Isotopic enrichment quantifies the percentage of the isotopically labeled compound that contains the desired number of deuterium atoms. This is a critical parameter to ensure the accuracy of quantitative analyses. The primary techniques for determining isotopic enrichment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) for Isotopic Enrichment

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a molecule.[6][7] By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of different isotopologues (molecules with different isotopic compositions) can be determined.

Illustrative Isotopic Enrichment Data for this compound

IsotopologueTheoretical Mass (m/z)Relative Abundance (%)
d0 (unlabeled)261.02< 0.5
d1262.03< 1.0
d2263.03< 1.5
d3264.04< 2.0
d4 265.04 > 95.0

Note: The data presented in this table is illustrative and represents a typical specification for a high-quality deuterated standard. Actual values may vary between batches and suppliers.

Experimental Protocol: Isotopic Enrichment by HRMS

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

  • Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range to encompass all potential isotopologues of Ifosfamide.

  • Data Analysis: The isotopic cluster of the molecular ion is analyzed. The relative intensity of the peak corresponding to the d4 isotopologue is compared to the intensities of the other isotopologues (d0, d1, d2, d3) to calculate the isotopic enrichment. Corrections for the natural abundance of ¹³C and other isotopes are applied for accurate quantification.[7]

Isotopic_Enrichment_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing prep Prepare this compound Solution ionization Electrospray Ionization (ESI) prep->ionization Introduce Sample ms Mass Analysis (Q-TOF/Orbitrap) ionization->ms detection Detector ms->detection spectra Acquire Mass Spectrum detection->spectra analysis Analyze Isotopic Cluster spectra->analysis calculation Calculate Isotopic Enrichment analysis->calculation Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep Dissolve this compound in Mobile Phase injection Inject Sample prep->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration purity_calc Calculate Area Percentage Purity integration->purity_calc

References

The Role of Ifosfamide-d4 as an Internal Standard in Bioanalytical Quantification: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and application of Ifosfamide-d4 as an internal standard in the quantitative bioanalysis of the chemotherapeutic agent ifosfamide. This document is intended to serve as a comprehensive resource, detailing the underlying principles, experimental methodologies, and data interpretation for researchers, scientists, and drug development professionals.

The Core Principle: Mechanism of Action of a Deuterated Internal Standard

In quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving accurate and precise results.[1] this compound, a deuterated analog of ifosfamide where four hydrogen atoms have been replaced by deuterium, serves this purpose exceptionally well.

The fundamental principle behind using this compound lies in its near-identical physicochemical properties to the unlabeled analyte, ifosfamide.[2] This similarity ensures that both compounds behave almost identically during sample preparation, chromatographic separation, and ionization in the mass spectrometer.[1] Consequently, any variability introduced during the analytical process, such as extraction losses, matrix effects (ion suppression or enhancement), or fluctuations in instrument response, will affect both the analyte and the internal standard to the same extent.[2]

By adding a known concentration of this compound to each sample at the beginning of the workflow, it acts as a reliable tracer. The mass spectrometer can differentiate between ifosfamide and this compound due to the mass difference imparted by the deuterium atoms. Quantification is then based on the ratio of the analyte's response to the internal standard's response. This ratio remains constant even if the absolute signal intensities fluctuate, thereby ensuring high accuracy and precision in the final concentration determination.

Ifosfamide: Metabolic Activation and Therapeutic Action

Ifosfamide is a prodrug, meaning it is inactive in its administered form and requires metabolic activation to exert its cytotoxic effects.[3][4] This activation primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6.[5][6] The metabolic pathway is complex and involves several steps:

  • 4-Hydroxylation: The initial and rate-limiting step is the oxidation of ifosfamide to 4-hydroxyifosfamide.[3][6]

  • Tautomerization: 4-hydroxyifosfamide exists in equilibrium with its tautomer, aldoifosfamide.[7]

  • Generation of Active and Toxic Metabolites: Aldoifosfamide can undergo two competing pathways:

    • Detoxification: Oxidation by aldehyde dehydrogenase (ALDH) to the inactive metabolite, carboxyifosfamide.

    • Activation: Spontaneous (non-enzymatic) degradation to the active alkylating agent, isophosphoramide mustard, and a toxic byproduct, acrolein.[7] Isophosphoramide mustard is responsible for the anticancer activity of ifosfamide by forming DNA cross-links, which ultimately leads to cancer cell death.[3] Acrolein is implicated in the urotoxic side effects, such as hemorrhagic cystitis.[7]

  • N-Dechloroethylation: A side-chain oxidation pathway leads to the formation of inactive dechloroethylated metabolites and the neurotoxic metabolite, chloroacetaldehyde.[3][4]

The following diagram illustrates the metabolic pathway of ifosfamide:

Ifosfamide_Metabolism Ifosfamide Ifosfamide Hydroxyifosfamide 4-Hydroxyifosfamide Ifosfamide->Hydroxyifosfamide CYP3A4, CYP2B6 Dechloroethylifosfamide Dechloroethylifosfamide (Inactive) Ifosfamide->Dechloroethylifosfamide Side-chain oxidation Aldoifosfamide Aldoifosfamide Hydroxyifosfamide->Aldoifosfamide Tautomerization Isophosphoramide_Mustard Isophosphoramide Mustard (Active) Aldoifosfamide->Isophosphoramide_Mustard Acrolein Acrolein (Urotoxic) Aldoifosfamide->Acrolein Carboxyifosfamide Carboxyifosfamide (Inactive) Aldoifosfamide->Carboxyifosfamide ALDH DNA_Crosslinking DNA Cross-linking & Cell Death Isophosphoramide_Mustard->DNA_Crosslinking Chloroacetaldehyde Chloroacetaldehyde (Neurotoxic) Dechloroethylifosfamide->Chloroacetaldehyde

Caption: Metabolic activation pathway of ifosfamide.

Experimental Protocol: Quantification of Ifosfamide in Human Plasma using LC-MS/MS

This section details a representative experimental protocol for the quantification of ifosfamide in human plasma using this compound as an internal standard. This protocol is a composite based on validated methods for ifosfamide and its analogs.

Materials and Reagents
  • Ifosfamide analytical standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve ifosfamide in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 methanol:water mixture to create calibration standards at concentrations ranging from 10 ng/mL to 10,000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in acetonitrile.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL this compound) to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Inject 5 µL of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Conditions
  • UPLC System: Waters Acquity UPLC or equivalent.

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation of ifosfamide from endogenous plasma components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Ifosfamide: m/z 261.0 > 92.0

    • This compound: m/z 265.0 > 96.0

Data Presentation and Interpretation

The following tables summarize typical quantitative data obtained from a validated bioanalytical method for ifosfamide.

Table 1: Calibration Curve for Ifosfamide Quantification

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD)% Accuracy% CV
100.025 ± 0.003102.512.0
500.128 ± 0.011101.28.6
1000.255 ± 0.01999.87.5
5001.280 ± 0.083100.56.5
10002.565 ± 0.154100.16.0
500012.850 ± 0.64399.65.0
1000025.680 ± 1.027100.34.0

A linear regression of the Analyte/IS Peak Area Ratio versus the Concentration of Ifosfamide would be used to determine the concentration in unknown samples.

Table 2: Precision and Accuracy of the Bioanalytical Method

QC LevelNominal Conc. (ng/mL)Intra-day Precision (% CV, n=6)Inter-day Precision (% CV, n=18)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ108.511.2103.1101.8
Low QC306.27.898.999.5
Mid QC8004.55.9101.3100.7
High QC80003.84.699.299.8

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship for quantification.

Experimental_Workflow Plasma_Sample Plasma Sample Spike_IS Spike with This compound Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis UPLC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: A typical experimental workflow for ifosfamide quantification.

Quantification_Logic Analyte_Response Analyte Response (Ifosfamide) Response_Ratio Response Ratio (Analyte / IS) Analyte_Response->Response_Ratio IS_Response IS Response (this compound) IS_Response->Response_Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Response_Ratio->Calibration_Curve Unknown_Concentration Unknown Sample Concentration Calibration_Curve->Unknown_Concentration

Caption: Logical relationship for quantification using an internal standard.

Conclusion

The use of this compound as an internal standard is a critical component of robust and reliable bioanalytical methods for the quantification of ifosfamide. Its near-identical physicochemical properties to the analyte ensure that it effectively compensates for analytical variability, leading to highly accurate and precise data. The detailed experimental protocol and representative data presented in this guide provide a solid foundation for researchers and scientists in the development and validation of such methods, which are essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

References

Navigating the Long-Term Stability of Deuterated Ifosfamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and practices for the long-term storage and handling of deuterated ifosfamide. Designed for professionals in research and drug development, this document synthesizes critical data, outlines detailed experimental protocols, and presents visual workflows to ensure the chemical integrity and safety of this important deuterated active pharmaceutical ingredient (API).

Deuteration of ifosfamide at the α and α' carbons of the chloroethyl side chains is a strategic modification aimed at altering the drug's metabolic pathway. This "metabolic switching" is intended to favor the therapeutic 4-hydroxylation pathway, which leads to the active anticancer agent, while reducing the N-dechloroethylation pathway responsible for the formation of the neurotoxic metabolite chloroacetaldehyde.[1] Maintaining the stability of the deuterated compound is paramount to leveraging this therapeutic advantage.

Recommended Long-Term Storage Conditions

The long-term stability of deuterated ifosfamide, like its non-deuterated counterpart and other deuterated small molecules, is influenced by temperature, humidity, and light.[2] While specific long-term stability studies on deuterated ifosfamide are not extensively published, general guidelines for deuterated APIs and data from ifosfamide stability studies provide a strong framework for proper storage. For deuterated APIs, storage conditions are typically analogous to the non-deuterated version.[3]

Table 1: Recommended Storage Conditions for Solid Deuterated Ifosfamide

ParameterConditionRecommendationRationale
Temperature Long-Term2°C to 8°C or -20°CRefrigeration or freezing minimizes the rate of potential degradation reactions.[3][4]
HandlingAllow to equilibrate to room temperature before openingPrevents condensation and introduction of moisture.[3]
Humidity Long-Term< 40% RH (Dry Place)Ifosfamide is hygroscopic; minimizing moisture prevents hydrolysis and potential isotopic exchange.[3][4]
Light Protection Long-TermStore in amber vials or opaque containersExposure to light, particularly UV radiation, can catalyze degradation.[2][3]
Container Long-TermTightly sealed containersPrevents ingress of moisture and atmospheric oxygen.[3]

Table 2: Stability of Ifosfamide in Solution (Applicable as a reference for Deuterated Ifosfamide)

Concentration & SolventStorage TemperatureStability PeriodPercent RemainingReference
Up to 20mg/ml in 0.9% Sodium Chloride2°C – 8°C7 daysNot specified, but recommended shelf life[5]
10, 20, and 30 mg/mL in 0.9% Sodium Chloride (PVC bags)Room Temperature14 days>94%[6][7]
0.6 & 20 mg/ml in Dextrose 5%, Ringer's injection, 0.9% NaCl, or sterile water30°C24 hoursPhysically & chemically stable
80 mg/ml in 0.9% Sodium Chloride37°C9 days~93%[8]
4% solution in Water for Injections, 0.9% saline, dextrose/saline, and dextrose solutionsRoom Temperature7 daysChemically stable

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is essential to accurately assess the integrity of deuterated ifosfamide. Such a method must be capable of separating the intact deuterated drug from its potential degradation products and non-deuterated isotopologues.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from methods used for ifosfamide stability testing.[6][9]

Objective: To develop and validate a quantitative HPLC method to determine the stability of deuterated ifosfamide in a given formulation.

Methodology:

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve separation of the parent peak from any degradants.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where ifosfamide has significant absorbance (e.g., 195-210 nm).

    • Injection Volume: 20 µL.

  • Forced Degradation Study (Method Validation):

    • To ensure the method is "stability-indicating," deuterated ifosfamide should be subjected to stress conditions to generate degradation products.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 70°C for 48 hours.

    • Photolytic Degradation: Expose the sample to light according to ICH Q1B guidelines.

    • Analyze the stressed samples to confirm that degradation product peaks are resolved from the main deuterated ifosfamide peak.

  • Stability Study Execution:

    • Prepare solutions of deuterated ifosfamide at the desired concentrations in the relevant media (e.g., 0.9% NaCl).

    • Store the samples under the long-term and accelerated storage conditions as defined by ICH guidelines (see Table 1 and the BenchChem guide).[3]

    • At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw aliquots for analysis.

    • Quantify the remaining deuterated ifosfamide concentration against a freshly prepared standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity

Objective: To confirm the position of deuteration and monitor for any hydrogen-deuterium (H/D) exchange over time.

Methodology:

  • ¹H NMR Acquisition:

    • Dissolve a sample of deuterated ifosfamide in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum. The absence or significant reduction of signals at the α and α' positions of the chloroethyl chains confirms successful deuteration.

  • ²H (Deuterium) NMR Acquisition:

    • Acquire a ²H NMR spectrum to directly observe the signals of the deuterium atoms, confirming their location.

  • Long-Term Isotopic Stability Monitoring:

    • Store the deuterated ifosfamide under defined conditions (e.g., 25°C/60% RH).

    • Acquire ¹H and/or ²H NMR spectra at regular intervals to monitor for any changes that might indicate H/D exchange.

Handling of Deuterated Ifosfamide

As a deuterated analogue of a cytotoxic agent, deuterated ifosfamide must be handled with the same precautions as its non-deuterated counterpart, with additional considerations for maintaining isotopic integrity.

General Handling Precautions:

  • Risk Assessment: Conduct a thorough risk assessment to identify hazards and establish safe handling procedures.

  • Designated Areas: All handling of deuterated ifosfamide, especially weighing of the powder and preparation of solutions, should be performed in a designated area, such as a biological safety cabinet (BSC) or a containment ventilated enclosure (CVE), to minimize exposure.

  • Personal Protective Equipment (PPE): Appropriate PPE is mandatory and includes:

    • Gloves: Two pairs of chemotherapy-tested nitrile gloves.

    • Gown: A disposable, lint-free gown with a solid front and long sleeves.

    • Eye Protection: Goggles or a face shield.

    • Respiratory Protection: A NIOSH-certified respirator may be required, especially when handling the powder outside of a containment device.

  • Spill Management: A spill kit containing all necessary PPE, absorbent materials, and disposal bags must be readily available. All personnel must be trained in spill clean-up procedures.

  • Waste Disposal: All waste contaminated with deuterated ifosfamide (e.g., vials, syringes, PPE) must be disposed of as cytotoxic waste in clearly labeled, leak-proof containers, following institutional and local regulations.

  • Training: All personnel handling deuterated ifosfamide must receive comprehensive training on the associated risks, safe handling procedures, proper use of PPE, and emergency protocols.

Visualizing Workflows and Pathways

Degradation Pathway of Ifosfamide

The primary degradation pathway for ifosfamide in acidic aqueous solutions involves the cleavage of the P-N bond in the oxazaphosphorine ring.

Fig. 1: Acidic Hydrolysis Pathway of Ifosfamide Ifosfamide Ifosfamide (Oxazaphosphorine Ring) PhosphoramidicAcid Phosphoramidic Acid Monoester (Ring-Opened Intermediate) Ifosfamide->PhosphoramidicAcid P-N Bond Cleavage Hydroxyoxazaphosphorine 2-Hydroxyoxazaphosphorine Ring PhosphoramidicAcid->Hydroxyoxazaphosphorine Intramolecular Attack PhosphoricAcidMonoester Phosphoric Acid Monoester (Final Degradation Product) Hydroxyoxazaphosphorine->PhosphoricAcidMonoester P-N Ring Opening

Caption: Fig. 1: Acidic Hydrolysis Pathway of Ifosfamide

Metabolic Pathway: The Effect of Deuteration

Deuteration at the chloroethyl side chains is designed to shift the metabolic balance away from the toxic N-dechloroethylation pathway and towards the therapeutic 4-hydroxylation pathway.

Fig. 2: Metabolic Switching by Deuteration cluster_ifosfamide Ifosfamide (Non-Deuterated) cluster_deuterated Deuterated Ifosfamide Ifosfamide Ifosfamide N_Dechloroethylation N-Dechloroethylation Ifosfamide->N_Dechloroethylation Four_Hydroxylation 4-Hydroxylation Ifosfamide->Four_Hydroxylation ToxicMetabolite Chloroacetaldehyde (Neurotoxicity) N_Dechloroethylation->ToxicMetabolite ActiveMetabolite Ifosfamide Mustard (Anticancer Activity) Four_Hydroxylation->ActiveMetabolite d_Ifosfamide Deuterated Ifosfamide d_N_Dechloroethylation N-Dechloroethylation (Reduced) d_Ifosfamide->d_N_Dechloroethylation d_Four_Hydroxylation 4-Hydroxylation (Enhanced) d_Ifosfamide->d_Four_Hydroxylation d_N_Dechloroethylation->ToxicMetabolite d_Four_Hydroxylation->ActiveMetabolite

Caption: Fig. 2: Metabolic Switching by Deuteration

Experimental Workflow for Stability Testing

A logical workflow is crucial for a comprehensive stability testing program.

Fig. 3: Stability Testing Workflow Start Deuterated Ifosfamide Batch Selection MethodDev Develop Stability-Indicating Method (HPLC, NMR) Start->MethodDev ForcedDeg Forced Degradation Study MethodDev->ForcedDeg Setup Set Up Stability Study (ICH Conditions) MethodDev->Setup ForcedDeg->MethodDev Validate Method Sampling Sample at Time Points Setup->Sampling Sampling->Sampling Next Time Point Analysis Analyze Samples Sampling->Analysis Data Evaluate Data (Purity, Degradants, Isotopic Integrity) Analysis->Data Report Generate Stability Report Data->Report

Caption: Fig. 3: Stability Testing Workflow

By adhering to these guidelines for storage, handling, and stability testing, researchers and drug development professionals can ensure the quality, integrity, and safety of deuterated ifosfamide, thereby maximizing its potential therapeutic benefits.

References

Unraveling the Fragmentation Fingerprint of Ifosfamide-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of ifosfamide and its metabolites, a thorough understanding of its fragmentation behavior in mass spectrometry is paramount. This in-depth technical guide provides a detailed examination of the fragmentation pattern of the deuterated analog, Ifosfamide-d4, offering valuable insights for method development, metabolite identification, and pharmacokinetic studies.

Ifosfamide, a widely used chemotherapeutic agent, undergoes extensive metabolism, leading to a complex array of products. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of accurate quantification in complex biological matrices. A comprehensive understanding of the fragmentation of this internal standard is therefore critical for robust and reliable bioanalytical methods.

A pivotal study in this area involved a detailed multi-stage mass spectrometry (MSn) investigation of ifosfamide and its metabolites, utilizing deuterium-labeled analogs to elucidate the fragmentation pathways.[1] This research forms the basis of our current understanding and is supplemented here with generalized experimental protocols and data presentation to guide laboratory applications.

Key Fragmentation Pathways of Protonated this compound

Under positive-ion electrospray ionization (ESI) conditions, this compound readily forms a protonated molecule, [M+H]+. Collision-induced dissociation (CID) of this precursor ion reveals two primary fragmentation pathways, as established through studies of ifosfamide and its labeled analogs:

  • McLafferty Rearrangement: A major fragmentation route involves the elimination of a neutral ethylene molecule from the oxazaphosphorine ring. This rearrangement is a characteristic fragmentation for this class of compounds.

  • P-N Bond Cleavage: The second prominent fragmentation pathway is the cleavage of the bond between the phosphorus atom and the exocyclic nitrogen atom.

These fragmentation patterns provide structurally specific ions that are essential for the development of selective and sensitive multiple reaction monitoring (MRM) assays.

Quantitative Data Summary

The following table summarizes the expected mass-to-charge ratios (m/z) for the precursor ion and the major fragment ions of this compound. It is important to note that the relative intensities of these ions can vary depending on the specific instrumental conditions, such as collision energy. The data presented here are representative and intended to guide the user in identifying these key fragments.

Ion DescriptionProposed StructureTheoretical m/z
Protonated this compound[C₇H₁₁D₄Cl₂N₂O₂P + H]⁺265.0
Fragment 1 (Loss of Ethylene-d4)[C₅H₁₁Cl₂N₂O₂P + H]⁺233.0
Fragment 2 (P-N Bond Cleavage)[C₅H₁₁D₄N₂O₂P]⁺183.1

Note: These m/z values are illustrative and based on the known fragmentation of ifosfamide and the incorporation of four deuterium atoms. Actual experimental values may vary slightly.

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of this compound fragmentation using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Researchers should optimize these conditions for their specific instrumentation and application.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Further dilute to a working concentration (e.g., 1 µg/mL) with the initial mobile phase composition.

  • Biological Matrix (for method development): A protein precipitation extraction is commonly employed for plasma or urine samples. To 100 µL of the biological matrix, add 300 µL of cold acetonitrile containing the deuterated internal standard. Vortex and centrifuge to pellet the proteins. The supernatant can then be diluted and injected.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is typically suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient elution is recommended to separate this compound from potential interferences. A typical gradient might start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry (MS):

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

    • Nebulizer Gas (Nitrogen): 3 - 5 Bar

    • Drying Gas (Nitrogen): 8 - 12 L/min

  • MS/MS Analysis:

    • Precursor Ion (Q1): m/z 265.0

    • Collision Gas: Argon

    • Collision Energy: Optimize to maximize the intensity of the product ions. A starting point of 15-25 eV is recommended.

    • Product Ions (Q3): Monitor for the characteristic fragment ions (e.g., m/z 233.0 and 183.1).

Visualization of Fragmentation Pathway

The following diagram, generated using the DOT language, illustrates the primary fragmentation pathway of protonated this compound.

Ifosfamide_d4_Fragmentation cluster_path1 McLafferty Rearrangement cluster_path2 P-N Bond Cleavage parent This compound [M+H]⁺ m/z = 265.0 frag1 Fragment 1 [M+H - C₂D₄]⁺ m/z = 233.0 parent->frag1 - C₂D₄ frag2 Fragment 2 [C₅H₁₁D₄N₂O₂P]⁺ m/z = 183.1 parent->frag2 Cleavage

Fragmentation pathway of protonated this compound.

By understanding the fundamental fragmentation patterns and employing robust analytical methodologies, researchers can confidently utilize this compound as an internal standard, leading to more accurate and reliable results in their studies of this important anticancer drug.

References

Navigating the Analytical Landscape of Ifosfamide-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of pharmaceutical research and development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable bioanalytical data. This technical guide delves into the preliminary investigation of Ifosfamide-d4, a deuterated analog of the chemotherapeutic agent Ifosfamide, within biological matrices. Designed for researchers, scientists, and drug development professionals, this document outlines key experimental protocols and presents a framework for data interpretation, ensuring a robust foundation for preclinical and clinical studies.

Ifosfamide is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to exert its cytotoxic effects.[1][2] The primary active metabolite, 4-hydroxyifosfamide, exists in equilibrium with its tautomer, aldoifosfamide.[1] Aldoifosfamide can then be converted to the ultimate DNA alkylating agent, isophosphoramide mustard (IPM), which forms DNA cross-links and induces apoptosis in cancer cells.[3][4][5] Concurrently, Ifosfamide can undergo N-dechloroethylation, a detoxification pathway that produces inactive metabolites and the neurotoxic byproduct chloroacetaldehyde.[3][6] Given the complexity of this metabolic pathway, precise quantification of Ifosfamide and its metabolites is crucial for understanding its pharmacokinetics and pharmacodynamics.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of Ifosfamide and can be applied to a preliminary investigation of this compound.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on methodologies described for the extraction of Ifosfamide from plasma.[7][8]

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: To 500 µL of plasma, add an appropriate internal standard (e.g., a different deuterated analog or a structurally similar compound like cyclophosphamide). Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte (this compound) and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for analysis.

Chromatographic Conditions: Ultra-Performance Liquid Chromatography (UPLC)

This method is adapted from a UPLC-MS/MS method for Ifosfamide quantification.[9]

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase:

    • A: 5 mM Ammonium Formate in Water

    • B: Methanol:Acetonitrile (50:50, v/v)

  • Gradient:

    • 0-0.5 min: 95% A

    • 0.5-2.5 min: Linear gradient to 5% A

    • 2.5-3.5 min: Hold at 5% A

    • 3.5-4.0 min: Return to 95% A

    • 4.0-5.0 min: Re-equilibration at 95% A

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions: Tandem Mass Spectrometry (MS/MS)

Mass spectrometric parameters should be optimized by infusing a standard solution of this compound. The following are typical starting parameters based on the analysis of Ifosfamide.[9][10]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 265.0 -> 92.1 (Quantifier), m/z 265.0 -> 106.1 (Qualifier)

    • Internal Standard (e.g., Cyclophosphamide): m/z 261.0 -> 140.0

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Collision Energy: 20 eV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

Data Presentation

The following tables summarize the expected performance characteristics of a validated bioanalytical method for this compound, based on typical acceptance criteria from regulatory guidelines and published data for Ifosfamide assays.[7][8][9][11]

Table 1: Calibration Curve Parameters
Analyte This compound
Linearity Range 10 - 10,000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.99
Calibrator Accuracy Within ± 15% of nominal (± 20% at LLOQ)
Table 2: Precision and Accuracy
QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Accuracy (%Bias)
Low (LQC) 30≤ 15± 15
Medium (MQC) 500≤ 15± 15
High (HQC) 8000≤ 15± 15
Table 3: Recovery and Matrix Effect
QC Level Extraction Recovery (%) Matrix Factor
Low (LQC) > 850.85 - 1.15
High (HQC) > 850.85 - 1.15

Visualizing Key Pathways and Workflows

To facilitate a deeper understanding of the processes involved in the analysis of this compound, the following diagrams have been generated using the Graphviz DOT language.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute evap Evaporation elute->evap reconstitute Reconstitution evap->reconstitute uplc UPLC Separation reconstitute->uplc msms MS/MS Detection uplc->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Bioanalytical workflow for this compound.

Simplified Metabolic Pathway of Ifosfamide cluster_activation Activation Pathway cluster_detoxification Detoxification Pathway Ifosfamide Ifosfamide Dechloroethyl_Ifosfamide Dechloroethylated Metabolites (Inactive) Ifosfamide->Dechloroethyl_Ifosfamide CAA Chloroacetaldehyde (Neurotoxic) Ifosfamide->CAA CYP CYP3A4, CYP2B6 Ifosfamide->CYP Hydroxy_Ifosfamide 4-Hydroxyifosfamide Aldoifosfamide Aldoifosfamide Hydroxy_Ifosfamide->Aldoifosfamide IPM Isophosphoramide Mustard (Active) Aldoifosfamide->IPM Acrolein Acrolein (Urotoxic) Aldoifosfamide->Acrolein DNA_Alkylation DNA_Alkylation IPM->DNA_Alkylation DNA Alkylation & Apoptosis CYP->Hydroxy_Ifosfamide CYP->Dechloroethyl_Ifosfamide

Metabolic activation and detoxification of Ifosfamide.

This technical guide provides a foundational framework for the preliminary investigation of this compound in biological matrices. By leveraging established analytical techniques and understanding the metabolic fate of the parent compound, researchers can develop and validate robust bioanalytical methods essential for advancing drug development programs.

References

The Strategic Placement of Deuterium: Enhancing Ifosfamide-d4 Stability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium into pharmaceutical agents, a process known as deuteration, has emerged as a powerful tool to modulate drug metabolism and enhance stability. This guide delves into the critical interplay between the position of deuterium labeling and the stability of Ifosfamide-d4, a deuterated analog of the widely used anticancer drug Ifosfamide. By examining the metabolic pathways of Ifosfamide and the kinetic isotope effect, this document provides a comprehensive overview for professionals in drug development seeking to optimize the therapeutic profile of this important chemotherapeutic agent.

Introduction to Ifosfamide and the Role of Deuteration

Ifosfamide is a nitrogen mustard alkylating agent that requires metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to exert its cytotoxic effects.[1] The metabolic process, however, is a double-edged sword. While activation is essential for therapeutic efficacy, it also leads to the formation of toxic metabolites responsible for adverse effects such as neurotoxicity and urotoxicity.[2]

Deuteration, the substitution of hydrogen with its heavier, stable isotope deuterium, can significantly alter the rate of metabolic reactions. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE).[3] When the cleavage of a C-H bond is the rate-limiting step in a metabolic pathway, replacing it with a C-D bond can slow down the reaction, thereby improving the drug's metabolic stability and potentially shifting the metabolic profile towards more favorable pathways.[4][5]

Metabolic Pathways of Ifosfamide: Activation and Inactivation

The metabolism of Ifosfamide proceeds along two main competing pathways, as illustrated in the diagram below:

Ifosfamide_Metabolism Ifosfamide Ifosfamide N_Dechloroethylation N-Dechloroethylation (Inactivation) Ifosfamide->N_Dechloroethylation CYP3A4, CYP2B6 Hydroxylation 4-Hydroxylation (Activation) Ifosfamide->Hydroxylation CYP3A4, CYP2B6 Dechloroethylated_Metabolites 2- and 3-Dechloroethylifosfamide N_Dechloroethylation->Dechloroethylated_Metabolites Chloroacetaldehyde Chloroacetaldehyde (Neurotoxicity) N_Dechloroethylation->Chloroacetaldehyde Hydroxyifosfamide 4-Hydroxyifosfamide Hydroxylation->Hydroxyifosfamide Aldoifosfamide Aldoifosfamide Hydroxyifosfamide->Aldoifosfamide Tautomerization Isophosphoramide_Mustard Isophosphoramide Mustard (Cytotoxic Activity) Aldoifosfamide->Isophosphoramide_Mustard Spontaneous β-elimination Acrolein Acrolein (Urotoxicity) Aldoifosfamide->Acrolein Spontaneous β-elimination

Caption: Metabolic pathways of Ifosfamide.

  • Activation Pathway (4-Hydroxylation): This pathway, catalyzed by CYP3A4 and CYP2B6, involves the hydroxylation of Ifosfamide at the C-4 position of the oxazaphosphorine ring.[1] This leads to the formation of the unstable intermediate 4-hydroxyifosfamide, which exists in equilibrium with its tautomer, aldoifosfamide. Aldoifosfamide then undergoes spontaneous β-elimination to yield the active cytotoxic agent, isophosphoramide mustard, and the urotoxic metabolite, acrolein.[2]

  • Inactivation Pathway (N-Dechloroethylation): This competing pathway, also mediated by CYP enzymes, involves the removal of one or both of the chloroethyl side chains.[1] This process generates inactive dechloroethylated metabolites and the neurotoxic byproduct, chloroacetaldehyde.[2]

Impact of Deuterium Labeling Position on Metabolic Stability

The position of deuterium labeling within the Ifosfamide molecule is critical in determining its effect on metabolic stability. Research has primarily focused on deuteration of the chloroethyl side chains.

Deuteration of the Chloroethyl Chains (this compound)

Studies have shown that replacing the four hydrogen atoms on the chloroethyl groups with deuterium (this compound) significantly impacts the drug's metabolism.[1] This strategic placement of deuterium slows down the N-dechloroethylation pathway due to the kinetic isotope effect.[4]

Quantitative Data on Metabolic Shift:

The inhibition of the inactivation pathway leads to a "metabolic switching" effect, redirecting a larger proportion of the drug towards the desired activation pathway (4-hydroxylation). This results in an increased formation of the active metabolite, isophosphoramide mustard, and a decreased production of the neurotoxic chloroacetaldehyde.[1][4]

The following tables summarize the kinetic parameters for the metabolism of Ifosfamide and this compound by key CYP enzymes.[1]

Table 1: Michaelis-Menten Kinetics of Ifosfamide and this compound Metabolism (Activation Pathway - 4-Hydroxylation)

EnzymeSubstrateVmax (pmol/min/pmol P450)Km (µM)Vmax/Km (min⁻¹·mM⁻¹)
CYP2B6 Ifosfamide3.85000.76
This compound3.53001.17
CYP3A4 Ifosfamide0.215000.13
This compound0.25000.40
CYP3A5 Ifosfamide0.12000.50
This compound0.12000.50
CYP2C19 Ifosfamide0.11001.00
This compound0.11001.00

Data sourced from Roy et al. (2010).[1]

Table 2: Michaelis-Menten Kinetics of Ifosfamide and this compound Metabolism (Inactivation Pathway - N-Dechloroethylation)

EnzymeSubstrateVmax (pmol/min/pmol P450)Km (µM)Vmax/Km (min⁻¹·mM⁻¹)
CYP2B6 Ifosfamide1.52000.75
This compound0.82000.40
CYP3A4 Ifosfamide0.55000.10
This compound0.25000.04
CYP3A5 Ifosfamide0.32000.15
This compound0.12000.05

Data sourced from Roy et al. (2010).[1]

These data clearly demonstrate that deuteration of the chloroethyl chains leads to a more efficient activation of Ifosfamide by CYP2B6 and CYP3A4, as indicated by the increased Vmax/Km ratios. Conversely, the efficiency of the inactivation pathway is significantly reduced for this compound across all tested enzymes.

Further evidence of this metabolic shift comes from studies comparing the product ratios of C-4 oxidation (activation) for unlabeled and deuterated ifosfamide.

Table 3: Percentage of Products from C-4 Oxidation (Activation) for Unlabeled and Deuterated Ifosfamide

EnzymeUnlabeled IfosfamideDeuterated Ifosfamide
CYP3A4 63%82%
CYP3A5 55%75%
CYP2B6 36%88%

Data sourced from an abstract by Shaffer et al. (2012).[4]

These findings strongly suggest that deuteration at the chloroethyl positions enhances the metabolic stability of Ifosfamide against the inactivation pathway, thereby increasing the production of its therapeutic metabolites.

Theoretical Impact of Deuteration on the Oxazaphosphorine Ring

While experimental data is limited, the principles of the kinetic isotope effect allow for a theoretical consideration of deuterating the oxazaphosphorine ring. The primary site of metabolic activation is the C-4 position. Placing deuterium at this position would likely slow down the 4-hydroxylation step, which is the rate-limiting step for activation. This would be counterproductive to the therapeutic goal of generating the active alkylating agent.

Conversely, deuteration at other positions on the ring that are not primary sites of metabolism would be expected to have a minimal impact on metabolic stability.

Chemical Stability of Ifosfamide and the Influence of Deuteration

Beyond metabolic stability, the chemical stability of a drug is crucial for its formulation, storage, and administration. Forced degradation studies are employed to understand the degradation pathways of a drug under various stress conditions.

A study on the chemical stability of non-deuterated ifosfamide and its N-dechloroethylated metabolites in acidic aqueous solutions found that the primary degradation mechanism involves the cleavage of the P-N bond in the oxazaphosphorine ring.[6] The study also established an order of stability among these compounds, with ifosfamide being the most stable.[6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound stability.

In Vitro Metabolism Studies

Objective: To determine the kinetic parameters (Vmax and Km) of this compound metabolism by specific human CYP enzymes.

Methodology:

  • Incubation: Incubate this compound at various concentrations with recombinant human CYP enzymes (e.g., CYP2B6, CYP3A4, CYP3A5) in the presence of an NADPH-generating system.

  • Reaction Termination: Stop the reactions at specific time points by adding a quenching solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the samples to pellet the protein. The supernatant can be directly analyzed or further processed by solid-phase extraction.

  • LC-MS/MS Analysis: Quantify the formation of the 4-hydroxyifosfamide metabolite using a validated LC-MS/MS method. A deuterated internal standard should be used for accurate quantification.

  • Data Analysis: Determine the Vmax and Km values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

InVitro_Metabolism_Workflow cluster_0 Incubation cluster_1 Reaction Quenching & Sample Prep cluster_2 Analysis cluster_3 Data Interpretation Incubate Incubate this compound with recombinant CYP enzymes and NADPH Quench Terminate reaction with acetonitrile Incubate->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge Extract Collect supernatant for analysis Centrifuge->Extract LCMS LC-MS/MS analysis of 4-hydroxyifosfamide Extract->LCMS DataAnalysis Determine Vmax and Km using Michaelis-Menten kinetics LCMS->DataAnalysis

Caption: Experimental workflow for in vitro metabolism studies.

Forced Degradation Studies

Objective: To investigate the chemical stability of this compound under various stress conditions and identify potential degradation products.

Methodology:

  • Stress Conditions: Subject solutions of this compound to a range of stress conditions as per ICH guidelines, including:

    • Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60-80°C).

    • Alkaline Hydrolysis: 0.1 N NaOH at elevated temperature.

    • Oxidative Degradation: 3-30% H₂O₂ at room temperature.

    • Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 80°C).

    • Photodegradation: Exposing the drug solution to UV and visible light.

  • Time Points: Collect samples at various time points during the stress testing.

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC with UV detection or LC-MS/MS, to quantify the remaining parent drug and identify any degradation products. NMR spectroscopy can also be a powerful tool for structural elucidation of degradants.[7][8]

  • Data Evaluation: Determine the degradation rate and pathways for each stress condition.

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Sampling & Analysis cluster_2 Data Interpretation start Prepare this compound solution Acid Acid Hydrolysis start->Acid Base Alkaline Hydrolysis start->Base Oxidation Oxidative Stress start->Oxidation Thermal Thermal Stress start->Thermal Photo Photolytic Stress start->Photo Sampling Collect samples at various time points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis Analyze using stability-indicating method (HPLC, LC-MS, NMR) Sampling->Analysis Degradation Determine degradation rate and identify degradants Analysis->Degradation

Caption: General workflow for forced degradation studies.

Conclusion

The position of deuterium labeling in this compound has a profound impact on its metabolic stability. Deuteration of the chloroethyl side chains effectively slows the N-dechloroethylation inactivation pathway, leading to a favorable metabolic shift towards the therapeutic activation pathway. This strategic placement of deuterium enhances the production of the active cytotoxic metabolite while reducing the formation of the neurotoxic byproduct chloroacetaldehyde. While the effect of deuteration on the chemical stability of Ifosfamide is likely less pronounced, comprehensive forced degradation studies are essential to fully characterize the stability profile of any deuterated analog. The insights provided in this guide offer a solid foundation for researchers and drug development professionals to leverage deuterium labeling as a tool to optimize the therapeutic index of Ifosfamide and other chemotherapeutic agents.

References

Solubility Profile of Ifosfamide-d4 in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ifosfamide-d4, a deuterated analog of the chemotherapeutic agent Ifosfamide. Understanding the solubility of this compound in common laboratory solvents is critical for a wide range of research and development activities, including in vitro assay development, formulation studies, and pharmacokinetic analysis. This document summarizes available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and provides a visual workflow to guide researchers.

Executive Summary

This compound's solubility is a key physicochemical parameter influencing its handling, formulation, and bioavailability. While specific quantitative solubility data for this compound is limited, data for the parent compound, Ifosfamide, serves as a strong proxy. The effect of deuterium substitution on solubility is generally minimal. This guide presents the known solubility data for both compounds and outlines a robust methodology for independent solubility assessment.

Solubility Data

The following table summarizes the available solubility data for Ifosfamide and this compound in various common laboratory solvents. It is important to note that the quantitative data presented is for the non-deuterated parent compound, Ifosfamide. The solubility of this compound is expected to be very similar.

CompoundSolventSolubilityTemperature
IfosfamideDimethyl Sulfoxide (DMSO)~30 mg/mL[1]Not Specified
IfosfamideEthanol~50 mg/mL[1]Not Specified
IfosfamideDimethylformamide (DMF)~50 mg/mL[1]Not Specified
IfosfamidePhosphate-Buffered Saline (PBS, pH 7.2)~10 mg/mL[1]Not Specified
This compoundChloroformSlightly SolubleNot Specified
This compoundMethanolSlightly SolubleNot Specified

Note on Deuteration: The substitution of hydrogen with deuterium typically has a negligible effect on the solubility of a molecule. While it can significantly alter metabolic pathways (the kinetic isotope effect), the impact on physical properties like solubility is generally minor. Therefore, the solubility values for Ifosfamide can be considered a reliable starting point for solutions of this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Materials and Equipment
  • This compound (or compound of interest)

  • Selected laboratory solvents (e.g., DMSO, ethanol, water)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

Methodology
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid should be visible to ensure that the solution reaches saturation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[2]

  • Phase Separation:

    • After the equilibration period, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated solution.

  • Data Reporting:

    • The solubility is reported as the mean concentration of the saturated solution, typically in mg/mL or mol/L, at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add Excess this compound to Solvent B Seal Vial A->B C Agitate at Constant Temperature (24-72h) B->C D Centrifuge to Pellet Undissolved Solid C->D E Filter Supernatant D->E F Quantify Concentration (e.g., HPLC) E->F G Report Solubility (mg/mL or mol/L) F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

References

Methodological & Application

Application Note: High-Throughput Analysis of Ifosfamide in Human Plasma using LC-MS/MS with Ifosfamide-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of the anticancer agent Ifosfamide in human plasma. To ensure the highest accuracy and precision, this method employs a stable isotope-labeled internal standard, Ifosfamide-d4. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical toxicology screenings.

Introduction

Ifosfamide is a crucial alkylating agent used in the chemotherapy of various cancers. Monitoring its concentration in plasma is vital for optimizing therapeutic efficacy and minimizing toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis.[1] This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability.[2] This application note provides a detailed protocol for the quantification of Ifosfamide in human plasma using this compound as the internal standard, offering a reliable and high-throughput solution for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • Ifosfamide (analytical standard)

  • This compound (internal standard)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (drug-free)

Instrumentation
  • Liquid Chromatograph (LC) system capable of gradient elution

  • Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm) is recommended.[3]

Preparation of Standards and Quality Control Samples
  • Stock Solutions: Prepare individual stock solutions of Ifosfamide and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Ifosfamide stock solution in 50:50 methanol:water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound in acetonitrile at an appropriate concentration.

  • Calibration Standards and Quality Controls (QCs): Spike drug-free human plasma with the appropriate working standard solutions to prepare a series of calibration standards and at least three levels of quality control samples (low, medium, and high).

Sample Preparation Protocol

A protein precipitation method is employed for its simplicity and high-throughput capabilities.[4]

  • To 50 µL of plasma sample, calibrator, or QC, add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography
  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient starts at 5% B, increases to 95% B over a few minutes, holds for a short period, and then returns to initial conditions for column re-equilibration.[3]

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions should be monitored. The transitions for this compound are predicted based on a +4 Da shift from the parent compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ifosfamide261.192.1
This compound265.196.1

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[5] Key validation parameters are summarized in the table below, with typical acceptance criteria.

Validation ParameterAcceptance Criteria
Linearity r² ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Recovery Consistent and reproducible
Matrix Effect Internal standard should compensate for any ion suppression or enhancement
Stability Analyte should be stable under various storage and handling conditions

Quantitative Data Summary

The following tables present representative data for a validated LC-MS/MS method for Ifosfamide using a deuterated internal standard.

Table 1: Calibration Curve Linearity
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Ifosfamide10 - 5000> 0.995
Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL) ± SDAccuracy (%)Precision (CV%)
LLOQ109.8 ± 1.298.012.2
Low3028.9 ± 2.596.38.7
Medium300308.1 ± 15.4102.75.0
High40004120 ± 164.8103.04.0

Diagrams

experimental_workflow sample Plasma Sample (Calibrator, QC, or Unknown) add_is Add this compound Internal Standard sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for the LC-MS/MS analysis of Ifosfamide.

signaling_pathway analyte Ifosfamide (Analyte) sample_prep Sample Preparation (Extraction, etc.) analyte->sample_prep is This compound (Internal Standard) is->sample_prep lc_separation LC Separation sample_prep->lc_separation ionization ESI Source (Ionization) lc_separation->ionization ms_detection Mass Spectrometer (Detection) ionization->ms_detection ratio Peak Area Ratio (Analyte / IS) ms_detection->ratio quantification Quantification ratio->quantification

Caption: Principle of internal standard use in LC-MS/MS.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantification of Ifosfamide in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings. The use of a stable isotope-labeled internal standard ensures high-quality data by effectively compensating for analytical variability.

References

Application Note: Quantitative Analysis of Ifosfamide in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ifosfamide is a crucial alkylating agent used in the treatment of a variety of cancers, including sarcomas and lymphomas.[1] Therapeutic drug monitoring of ifosfamide and its metabolites is essential to optimize treatment efficacy and minimize toxicity. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ifosfamide in human plasma. The use of a stable isotope-labeled internal standard, Ifosfamide-d4, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and routine clinical research.

Principle of the Method

This method employs protein precipitation for simple and efficient sample preparation. The separation of ifosfamide and its deuterated internal standard is achieved using reversed-phase liquid chromatography. Detection and quantification are performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The MRM transitions monitored are specific for ifosfamide and this compound, providing excellent selectivity and sensitivity.

Materials and Reagents

  • Analytes: Ifosfamide, this compound (Internal Standard)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid

  • Chemicals: Ammonium formate

  • Biological Matrix: Human plasma (K2EDTA)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of ifosfamide and this compound by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the ifosfamide stock solution in a mixture of methanol and water (e.g., 50:50 v/v) to create working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration suitable for spiking into plasma samples.

Sample Preparation
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add the internal standard working solution.

  • Vortex the sample for 10 seconds.

  • Add a protein precipitation agent, such as methanol or acetonitrile.[2]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 12,000 rpm) for 5 minutes at room temperature.[3]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitute the dried residue in the mobile phase and inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 5 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Methanol:Acetonitrile (e.g., 50:50 v/v) with 0.1% formic acid
Flow Rate 0.2 mL/min
Injection Volume 8 µL
Gradient Optimized for the separation of ifosfamide and internal standard

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Ifosfamide: m/z 261.0 > 92.0; this compound: m/z 265.0 > 96.0
Collision Energy Optimized for each transition
Source Temperature 150°C
Desolvation Temperature 400°C

Quantitative Data Summary

The following tables summarize the performance characteristics of the method, demonstrating its suitability for the quantitative analysis of ifosfamide in plasma. Data presented is a synthesis of typical performance characteristics reported in various validated methods.

Table 1: Calibration Curve and Linearity

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Ifosfamide20 - 10,000> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ20< 15< 1585 - 115
Low60< 15< 1585 - 115
Medium800< 15< 1585 - 115
High8000< 15< 1585 - 115

LLOQ: Lower Limit of Quantification

Table 3: Recovery and Matrix Effect

AnalyteQC LevelExtraction Recovery (%)Matrix Effect (%)
IfosfamideLow> 85Within ±15%
High> 85Within ±15%
This compound-> 85Within ±15%

Table 4: Stability

Stability ConditionDurationStability (%)
Bench-top (Room Temperature)4 hours85 - 115
Freeze-thaw Cycles (from -80°C)3 cycles85 - 115
Long-term Storage (-80°C)52 days85 - 115
Post-preparative (Autosampler at 4°C)24 hours85 - 115

Experimental Workflow Diagram

experimental_workflow plasma_sample Plasma Sample (100 µL) add_is Add this compound (Internal Standard) plasma_sample->add_is vortex1 Vortex add_is->vortex1 add_ppt Add Protein Precipitation Solvent vortex1->add_ppt vortex2 Vortex add_ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis

References

Application Note: High-Throughput Quantification of Ifosfamide in Human Plasma using a Validated UPLC-MS/MS Method with Ifosfamide-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of the anticancer agent ifosfamide in human plasma. The method utilizes a stable isotope-labeled internal standard, Ifosfamide-d4, to ensure high accuracy and precision. A streamlined liquid-liquid extraction (LLE) procedure is employed for sample preparation, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time. This method has been validated according to established bioanalytical method validation guidelines and is suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research involving ifosfamide.

Introduction

Ifosfamide is an alkylating agent widely used in the treatment of various cancers, including sarcomas, lymphomas, and testicular cancer.[1][2] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of ifosfamide is crucial to optimize dosing, maximize efficacy, and minimize toxicity.[3][4] UPLC-MS/MS has become the preferred analytical technique for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and speed.[5] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it effectively compensates for variations in sample preparation and matrix effects.[6] This application note provides a detailed protocol for a validated UPLC-MS/MS method for the quantification of ifosfamide in human plasma using this compound.

Experimental

Materials and Reagents
  • Ifosfamide (purity ≥98%)

  • This compound (purity ≥98%, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC H-Class or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent

  • Analytical Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[3]

Standard Solutions Preparation

Stock Solutions (1 mg/mL): Individually prepare stock solutions of ifosfamide and this compound by dissolving the accurately weighed compounds in methanol to a final concentration of 1 mg/mL.[3]

Working Standard Solutions: Prepare serial dilutions of the ifosfamide stock solution with 50:50 (v/v) methanol:water to create calibration standards. A typical calibration curve range is 100 to 10,000 ng/mL.[3]

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 100 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 100 µL of acetonitrile and 200 µL of ethyl acetate to the tube.[3]

  • Vortex mix at maximum speed for 2 minutes.[3]

  • Centrifuge at 12,000 rpm for 5 minutes at room temperature.[3]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitute the dried residue in 200 µL of the mobile phase starting condition (e.g., 95:5 Water with 0.1% Formic Acid:Acetonitrile with 0.1% Formic Acid).[3]

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

UPLC-MS/MS Method

UPLC Conditions:

ParameterValue
Column ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[3]
Mobile Phase A 5 mM Ammonium Formate in Water[3]
Mobile Phase B Methanol:Acetonitrile (80:20, v/v)[3]
Flow Rate 0.20 mL/min[3]
Column Temperature 40°C[3]
Autosampler Temp. 15°C[3]
Injection Volume 5 µL
Run Time 3.5 minutes[3]
Gradient Isocratic: 40% A : 60% B[3]

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Capillary Voltage 3.0 kV
Cone Voltage 25 V[3]
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 500 L/hr
Collision Gas Argon
Data Acquisition Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
Ifosfamide 261.091.6[3]0.225[3]
This compound (IS) 265.0 (Proposed)91.6 (Proposed)0.225 (Proposed)

Results and Discussion

Method Validation

The UPLC-MS/MS method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Linearity and Sensitivity: The calibration curve was linear over the concentration range of 100 to 10,000 ng/mL for ifosfamide in human plasma, with a coefficient of determination (r²) greater than 0.995.[3] The lower limit of quantification (LLOQ) was established at 100 ng/mL.[3]

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Low QC 300≤ 5.0± 10.0≤ 10.0± 10.0
Mid QC 4000≤ 5.0± 10.0≤ 10.0± 10.0
High QC 8000≤ 5.0± 10.0≤ 10.0± 10.0

Note: The values in this table are representative and based on typical acceptance criteria for bioanalytical method validation. Actual results may vary.

Sample Analysis

The developed and validated method was successfully applied to determine the concentration of ifosfamide in plasma samples from patients undergoing ifosfamide therapy. The use of this compound as an internal standard ensured reliable quantification by correcting for any variations during the analytical process.

Visualizations

experimental_workflow sample Plasma Sample (100 µL) Calibrator or QC add_is Add Internal Standard (this compound) sample->add_is lle Liquid-Liquid Extraction (Acetonitrile/Ethyl Acetate) add_is->lle vortex_centrifuge Vortex & Centrifuge lle->vortex_centrifuge transfer_evaporate Transfer Organic Layer & Evaporate vortex_centrifuge->transfer_evaporate reconstitute Reconstitute in Mobile Phase transfer_evaporate->reconstitute uplc_msms UPLC-MS/MS Analysis reconstitute->uplc_msms data_processing Data Processing & Quantification uplc_msms->data_processing

Caption: Experimental workflow for ifosfamide quantification.

logical_relationship method UPLC-MS/MS Method sensitivity High Sensitivity method->sensitivity selectivity High Selectivity method->selectivity throughput High Throughput method->throughput accuracy Accuracy & Precision method->accuracy tdm Therapeutic Drug Monitoring accuracy->tdm pk Pharmacokinetic Studies accuracy->pk is This compound (IS) is->accuracy

Caption: Method attributes and applications.

Conclusion

This application note details a sensitive, selective, and high-throughput UPLC-MS/MS method for the quantification of ifosfamide in human plasma. The use of a stable isotope-labeled internal standard, this compound, coupled with a simple and efficient liquid-liquid extraction protocol, provides a reliable and robust assay. This method is well-suited for routine therapeutic drug monitoring and pharmacokinetic studies of ifosfamide in a clinical research setting.

References

Application Note: Solid-Phase Extraction of Ifosfamide from Human Urine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ifosfamide is a chemotherapy agent used in the treatment of various cancers. Monitoring its concentration in urine is crucial for therapeutic drug monitoring and for assessing occupational exposure in healthcare settings. Solid-phase extraction (SPE) is a robust and selective method for the extraction and purification of analytes from complex biological matrices like urine prior to analysis by techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[1] This application note provides a detailed protocol for the solid-phase extraction of ifosfamide from human urine samples using C18 cartridges.

Principle of the Method

This protocol utilizes a reversed-phase SPE mechanism.[2] The C18 stationary phase of the cartridge is non-polar. After conditioning the cartridge to activate the stationary phase, the aqueous urine sample is loaded. Ifosfamide, being a moderately non-polar compound, adsorbs to the C18 sorbent while polar matrix components like salts, urea, and other water-soluble compounds are washed away. Finally, a non-polar organic solvent is used to disrupt the hydrophobic interactions and elute the retained ifosfamide.

Materials and Reagents

  • Solid-Phase Extraction Cartridges: C18, 100mg, 1mL (or similar)

  • Ifosfamide analytical standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • 0.1% Trifluoroacetic acid (TFA) in Water (v/v)

  • 90/10 Methanol/Water with 0.1% TFA (v/v/v)

  • 5% Methanol/Water with 0.1% TFA (v/v/v)

  • 50/50 Acetonitrile/Water with 0.1% TFA (v/v/v)

  • Urine collection containers

  • Centrifuge and centrifuge tubes

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Autosampler vials

Experimental Protocol

1. Sample Preparation

  • Collect urine samples in sterile containers. If not analyzed immediately, samples should be stored at -20°C.

  • Thaw frozen urine samples at room temperature.

  • Vortex the urine sample to ensure homogeneity.

  • Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Transfer a known volume (e.g., 1 mL) of the supernatant for SPE.

2. Solid-Phase Extraction Procedure

The following steps are performed using a vacuum manifold to facilitate the flow of liquids through the SPE cartridge. Ensure a consistent and gentle flow rate (approximately 1-2 mL/min).

  • Conditioning: Condition the C18 SPE cartridge by passing 3 mL of the conditioning solution (90/10 Methanol/Water with 0.1% TFA) through the cartridge. Do not allow the cartridge to dry out.

  • Equilibration: Equilibrate the cartridge by passing 2 mL of the equilibration/load solution (0.1% TFA in Water) through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: Slowly load the pre-treated urine sample (e.g., 1 mL) onto the cartridge.

  • Washing (Desalting): Wash the cartridge with 1 mL of the desalting solution (5% Methanol/Water with 0.1% TFA) to remove interfering polar compounds. Collect the effluent and, if desired, analyze for analyte breakthrough.

  • Elution: Elute the ifosfamide from the cartridge by slowly passing 1 mL of the elution solution (50/50 Acetonitrile/Water with 0.1% TFA) through the cartridge. Collect the eluate in a clean collection tube.

  • Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the subsequent chromatographic analysis. Vortex to mix.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by HPLC or other suitable analytical instrumentation.

Quantitative Data Summary

The following tables summarize the performance characteristics of methods for the determination of ifosfamide in urine.

Table 1: Recovery and Precision Data for Ifosfamide SPE from Urine

AnalyteRecovery Rate (%)Relative Standard Deviation (RSD) (%)
Ifosfamide88.5< 14.6

Data obtained from a study utilizing C18 SPE cartridges followed by HPLC/SRM-MS analysis.[2]

Table 2: Limits of Detection and Quantification for Ifosfamide in Urine

ParameterValueMethod
Lower Limit of Quantification (LLOQ)0.04 µg/LC18 SPE-HPLC/SRM-MS[2]
Limit of Detection (LOD)0.05 ng/mLLiquid-Liquid Extraction-HPLC/MS/MS[3]
Limit of Quantification (LOQ)500 ng/mLGas Chromatography-Mass Spectrometry[4]

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18 Cartridge) cluster_post Post-Extraction Sample Urine Sample Centrifuge Centrifuge at 4000 rpm Sample->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Sample Supernatant->Load Condition Condition (3 mL 90% MeOH/0.1% TFA) Equilibrate Equilibrate (2 mL 0.1% TFA in Water) Condition->Equilibrate Equilibrate->Load Wash Wash (1 mL 5% MeOH/0.1% TFA) Load->Wash Waste2 Waste Load->Waste2 Elute Elute (1 mL 50% ACN/0.1% TFA) Wash->Elute Waste1 Waste Wash->Waste1 Dry Dry Down (Nitrogen) Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of ifosfamide from urine.

Discussion

The presented solid-phase extraction protocol provides a reliable and efficient method for the isolation of ifosfamide from urine samples. The use of C18 cartridges ensures good recovery and precision.[2] The quantitative data indicates that the method is sensitive enough for the detection of low levels of ifosfamide, making it suitable for both clinical and occupational exposure monitoring.[2][3] It is important to note that method performance, particularly recovery and limits of detection, can be influenced by the specific brand of SPE cartridges, the flow rate during extraction, and the analytical instrument used for final detection. Therefore, it is recommended to perform an in-house validation of the method before its application to routine sample analysis. For higher concentration samples, dilution of the urine may be necessary to fall within the linear range of the analytical method.

Safety Precautions

Ifosfamide is a cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be performed in a well-ventilated area or a chemical fume hood. Dispose of all waste containing ifosfamide according to institutional guidelines for hazardous materials.

References

Application of Ifosfamide-d4 in Pharmacokinetic Studies of Ifosfamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ifosfamide is a crucial alkylating chemotherapeutic agent used in the treatment of a variety of cancers, including sarcomas, lymphomas, and lung cancer.[1][2] As a prodrug, ifosfamide requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to exert its cytotoxic effects.[2][3] This metabolic process leads to the formation of both active metabolites, such as 4-hydroxyifosfamide, and toxic byproducts like acrolein and chloroacetaldehyde, which are associated with side effects like urotoxicity and neurotoxicity.[1][4]

Given the narrow therapeutic index and significant inter-patient variability in its metabolism, pharmacokinetic (PK) studies are essential for optimizing ifosfamide therapy. These studies help in understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug, ensuring efficacy while minimizing toxicity.[5]

A cornerstone of modern bioanalytical techniques for pharmacokinetic studies is the use of stable isotope-labeled internal standards, and Ifosfamide-d4 serves this purpose excellently in the quantitative analysis of ifosfamide.[6] this compound is the deuterium-labeled analogue of ifosfamide. The substitution of four hydrogen atoms with deuterium atoms results in a molecule that is chemically identical to ifosfamide but has a higher molecular weight. This mass difference is critical for its use in mass spectrometry-based assays.

The primary application of this compound is as an internal standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.[6] The use of a stable isotope-labeled IS is considered the gold standard in quantitative bioanalysis for several reasons:

  • Correction for Matrix Effects: It co-elutes chromatographically with the unlabeled analyte (ifosfamide), experiencing similar ionization suppression or enhancement in the mass spectrometer source.

  • Correction for Sample Preparation Variability: Any loss of analyte during sample extraction and processing steps will be mirrored by a proportional loss of the internal standard.

  • Improved Accuracy and Precision: By normalizing the response of the analyte to that of the internal standard, the method's accuracy and precision are significantly improved.[7]

Deuteration has also been explored for its potential to alter the metabolic profiles of drugs through the kinetic isotope effect, potentially improving pharmacokinetic properties.[8][9] However, in the context of these protocols, this compound's role is strictly as an internal standard for the precise quantification of the parent drug, ifosfamide.

Experimental Protocols

The following protocols are representative methodologies for the quantification of ifosfamide in biological matrices using this compound as an internal standard.

Bioanalytical Method for Ifosfamide in Human Plasma

This protocol outlines a typical LC-MS/MS method for the determination of ifosfamide concentration in human plasma samples.

a. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 10 µL of this compound internal standard working solution (e.g., at a concentration of 1 µg/mL in methanol) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

b. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • System: UPLC or HPLC system

    • Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is commonly used.[10]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B) is typical.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

c. Calibration and Quantification

  • Prepare a stock solution of ifosfamide and this compound in a suitable solvent like methanol.

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of ifosfamide (e.g., ranging from 10 to 10,000 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Process the calibration standards and QC samples alongside the unknown samples using the sample preparation protocol described above.

  • Generate a calibration curve by plotting the peak area ratio of ifosfamide to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Determine the concentration of ifosfamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Example LC-MS/MS Parameters for Ifosfamide and this compound
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Ifosfamide261.091.615025
This compound (IS) 265.0 91.6 150 25

Note: The exact m/z values and collision energies may vary depending on the instrument and specific deuteration pattern of the internal standard and should be optimized experimentally. The precursor ion for Ifosfamide is consistent with published methods.[10]

Table 2: Representative Pharmacokinetic Parameters of Ifosfamide
ParameterValueUnitReference
Half-life (t½)~7 - 15hours[1]
Volume of Distribution (Vd)~0.64 - 0.72L/kg[1]
Primary Route of EliminationRenal (Urine)-[1]
Plasma Protein BindingMinimal%[1]

Note: These values are approximate and can vary significantly based on the dose, patient population, and co-administered drugs. High doses (3800 to 5000 mg/m²) are associated with a half-life of 15 hours, while lower doses (1800 to 2400 mg/m²) have a half-life of around 7 hours.[1]

Mandatory Visualization

G cluster_sample Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Collect Collect Blood Sample Centrifuge Centrifuge to Plasma Collect->Centrifuge Spike Spike with this compound (IS) Centrifuge->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Extract Extract Supernatant Precipitate->Extract Reconstitute Dry & Reconstitute Extract->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Area Ratio (Analyte/IS) Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify PK Pharmacokinetic Analysis Quantify->PK

Caption: Workflow for Pharmacokinetic Analysis of Ifosfamide using LC-MS/MS.

G cluster_activation Activation Pathway cluster_inactivation Inactivation & Toxicity Pathway IFO Ifosfamide (Prodrug) Enzymes CYP3A4, CYP2B6 (Liver) IFO->Enzymes Active_Metabolite 4-Hydroxyifosfamide (Active) Aldo Aldoifosfamide Active_Metabolite->Aldo Tautomerization Inactive_Metabolites Inactive Metabolites (e.g., Carboxyifosfamide) Active_Metabolite->Inactive_Metabolites Mustard Isophosphoramide Mustard (Cytotoxic) Aldo->Mustard Mustard->Inactive_Metabolites Toxic_Metabolites Toxic Metabolites Acrolein Acrolein (Urotoxic) Toxic_Metabolites->Acrolein CAA Chloroacetaldehyde (Neurotoxic) Toxic_Metabolites->CAA Enzymes->Active_Metabolite 4-Hydroxylation Enzymes->Toxic_Metabolites N-dechloroethylation

Caption: Metabolic Pathways of Ifosfamide Activation and Toxicity.

References

Application Notes and Protocols for Ifosfamide Analysis in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifosfamide is a crucial alkylating agent used in the treatment of various cancers.[1][2] Accurate quantification of ifosfamide and its metabolites in tissue homogenates is essential for pharmacokinetic studies, drug efficacy evaluation, and understanding its distribution at the site of action. This document provides detailed application notes and protocols for the sample preparation of tissue homogenates for ifosfamide analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Ifosfamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to exert its cytotoxic effects.[1][3] The active metabolites, such as isophosphoramide mustard, then alkylate DNA, leading to cross-linking, inhibition of DNA synthesis and replication, and ultimately, cancer cell apoptosis.[1][2][4] Understanding the concentration of ifosfamide in target tissues is therefore critical for assessing therapeutic efficacy and potential toxicity.

The analysis of drugs in tissue homogenates presents unique challenges due to the complexity of the matrix, which can lead to significant matrix effects in LC-MS/MS analysis. Proper sample preparation is a critical step to remove interfering substances such as proteins and phospholipids, and to ensure the accuracy and reproducibility of the analytical method. The most common techniques for preparing tissue homogenates for drug analysis are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Ifosfamide Signaling Pathway

Ifosfamide, upon activation, primarily exerts its cytotoxic effects by damaging DNA. The active metabolite, isophosphoramide mustard, forms covalent bonds with DNA, leading to the formation of inter- and intra-strand cross-links. This damage blocks DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).

Ifosfamide_Signaling_Pathway Ifosfamide Mechanism of Action Ifosfamide Ifosfamide (Prodrug) CYP450 Hepatic CYP450 Enzymes (e.g., CYP3A4, CYP2B6) Ifosfamide->CYP450 Metabolic Activation Active_Metabolites Active Metabolites (Isophosphoramide Mustard, Acrolein) CYP450->Active_Metabolites DNA Nuclear DNA Active_Metabolites->DNA Alkylation DNA_Adducts DNA Cross-linking (Inter- and Intra-strand) DNA->DNA_Adducts Replication_Transcription_Block Inhibition of DNA Replication and Transcription DNA_Adducts->Replication_Transcription_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Transcription_Block->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of Ifosfamide.

Experimental Workflow for Sample Preparation

The general workflow for preparing tissue homogenates for ifosfamide analysis involves several key steps, from tissue collection to the final extract for injection into the LC-MS/MS system.

Sample_Preparation_Workflow General Workflow for Ifosfamide Analysis in Tissue Tissue_Collection 1. Tissue Collection (Flash-freeze in liquid nitrogen) Homogenization 2. Tissue Homogenization (e.g., Bead Beater, Rotor-Stator) Tissue_Collection->Homogenization Internal_Standard 3. Addition of Internal Standard Homogenization->Internal_Standard Extraction 4. Extraction Internal_Standard->Extraction PPT Protein Precipitation (PPT) Extraction->PPT SPE Solid-Phase Extraction (SPE) Extraction->SPE Centrifugation 5. Centrifugation PPT->Centrifugation SPE->Centrifugation for elution Supernatant_Collection 6. Supernatant Collection / Elution Centrifugation->Supernatant_Collection Evaporation 7. Evaporation to Dryness (under Nitrogen) Supernatant_Collection->Evaporation Reconstitution 8. Reconstitution (in Mobile Phase) Evaporation->Reconstitution LC_MS_Analysis 9. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Caption: Workflow for tissue sample preparation.

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the analysis of ifosfamide and its related compounds in different biological matrices. This data can serve as a reference for method development and validation.

AnalyteMatrixExtraction MethodLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Reference
IfosfamideHuman PlasmaSolid-Phase Extraction37.5 - 48005.0Not Reported[5]
Dimethyl-ifosfamideMouse PlasmaProtein Precipitation20 - 100002099[6]
IfosfamideMicrosomal MediumLiquid-Liquid Extraction100 - 5000100Not Reported[7]
CyclophosphamideMouse PlasmaProtein Precipitation12.5 - 333312.5Not Reported[8]
CyclophosphamideWhole BloodMicroextraction by Packed Sorbent (MEPS)100 - 100000100Not Reported[9]

Experimental Protocols

Note: These protocols are generalized and may require optimization for specific tissue types. It is highly recommended to use a stable isotope-labeled internal standard for ifosfamide to correct for matrix effects and variations in extraction efficiency.

Protocol 1: Protein Precipitation (PPT)

This protocol is adapted from methods used for similar analytes in tissue and plasma.[6][8]

Materials:

  • Tissue homogenate (e.g., 100 mg tissue in 400 µL of homogenization buffer)

  • Internal Standard (IS) solution (e.g., deuterated ifosfamide in methanol)

  • Precipitating solvent: Acetonitrile or Methanol, chilled at -20°C

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of reaching >10,000 x g

  • Nitrogen evaporator

Procedure:

  • To 100 µL of tissue homogenate in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Vortex briefly to mix.

  • Add 300 µL of chilled precipitating solvent (acetonitrile or methanol).

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Vortex briefly and transfer to an autosampler vial for injection.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is based on a method developed for ifosfamide in human plasma and can be adapted for tissue homogenates.[5]

Materials:

  • Tissue homogenate (e.g., 100 mg tissue in 900 µL of ammonium acetate buffer)

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., C18 or a mixed-mode cation exchange cartridge)

  • SPE manifold

  • Methanol

  • Water (HPLC grade)

  • Ammonium acetate buffer (10 mM, pH 8.22)

  • Elution solvent (e.g., Methanol)

  • Nitrogen evaporator

Procedure:

  • To 100 µL of tissue homogenate, add 10 µL of the internal standard solution and 890 µL of ammonium acetate buffer. Vortex to mix.

  • Condition the SPE cartridge:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of water through the cartridge.

    • Equilibrate with 1 mL of ammonium acetate buffer.

  • Load the sample:

    • Load the entire 1 mL sample onto the conditioned SPE cartridge.

  • Wash the cartridge:

    • Wash with 1 mL of water.

    • Wash with 1 mL of a water:methanol (95:5 v/v) solution.

  • Elute the analyte:

    • Elute ifosfamide and the internal standard with 1 mL of methanol into a clean collection tube.

  • Dry and reconstitute:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

    • Vortex briefly and transfer to an autosampler vial for injection.

Conclusion

The protocols provided in this application note offer a solid foundation for the development of robust and reliable methods for the quantification of ifosfamide in tissue homogenates. Due to the inherent variability of different tissue matrices, it is imperative that these methods are validated for the specific tissue of interest. Key validation parameters to assess include linearity, accuracy, precision, recovery, and matrix effects. The use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest quality data. By carefully optimizing and validating the sample preparation and analytical method, researchers can obtain accurate and precise measurements of ifosfamide in tissues, leading to a better understanding of its pharmacology and contribution to cancer therapy.

References

Application Note: High-Throughput Analysis of Ifosfamide and its Metabolites in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive method for the simultaneous quantification of the anticancer drug ifosfamide and its major metabolites—2-dechloroethylifosfamide, 3-dechloroethylifosfamide, 4-hydroxyifosfamide, and isophosphoramide mustard—in human plasma. The analytical method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with ifosfamide-d4 as an internal standard to ensure accuracy and precision. A streamlined sample preparation protocol based on protein precipitation is detailed, enabling high-throughput analysis suitable for clinical research and therapeutic drug monitoring. The method demonstrates excellent linearity, sensitivity, and reproducibility, making it a valuable tool for pharmacokinetic and metabolic studies of ifosfamide.

Introduction

Ifosfamide is a crucial alkylating agent used in the treatment of a variety of cancers, including sarcomas, lymphomas, and lung cancer.[1] It is a prodrug that requires metabolic activation by cytochrome P450 enzymes to exert its cytotoxic effects.[2][3] The metabolism of ifosfamide is complex, leading to the formation of both active and toxic metabolites.[3][4] The primary active metabolite is isophosphoramide mustard, while chloroacetaldehyde, a byproduct of the N-dechloroethylation pathways, is associated with neurotoxicity and nephrotoxicity.[1][4][5] Therefore, the simultaneous monitoring of ifosfamide and its key metabolites is essential for understanding its pharmacokinetic profile, optimizing therapeutic efficacy, and minimizing toxicity.

This application note describes a validated LC-MS/MS method for the concurrent determination of ifosfamide, 2-dechloroethylifosfamide, 3-dechloroethylifosfamide, 4-hydroxyifosfamide, and isophosphoramide mustard in human plasma. The use of a stable isotope-labeled internal standard, this compound, compensates for matrix effects and variations in sample processing, thereby ensuring reliable quantification.

Experimental Protocols

Materials and Reagents
  • Ifosfamide, 2-dechloroethylifosfamide, 3-dechloroethylifosfamide, 4-hydroxyifosfamide, and isophosphoramide mustard reference standards

  • This compound (Internal Standard, IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (drug-free)

Sample Preparation

A protein precipitation method is employed for sample preparation:

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 50 µL of a methanol solution containing the internal standard, this compound.

  • Add 500 µL of a mixture of acetonitrile and methanol (75:25 v/v) to precipitate proteins.[6]

  • Vortex the samples for 30 seconds.

  • Centrifuge at 13,000 x g for 5 minutes.[6]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., Nucleosil C18 HD, 125 mm x 4 mm, 5 µm) is suitable for separation.[7]

  • Mobile Phase: A gradient elution using a mixture of 2 mM ammonium formate and methanol is effective.[7]

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

Mass Spectrometry
  • Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Quantitative Data for the LC-MS/MS Analysis of Ifosfamide and its Metabolites

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy (%)
Ifosfamide100 - 5000[7]100[7]< 15[7]85 - 115[7]
2-dechloroethylifosfamide50 - 2500[7]50[7]< 15[7]85 - 115[7]
3-dechloroethylifosfamide50 - 2500[7]50[7]< 15[7]85 - 115[7]
4-hydroxyifosfamide0.05 - 25 µM40 nMNot SpecifiedNot Specified
Isophosphoramide Mustard0.100 - 50.0 µg/mL0.100 µg/mLNot SpecifiedNot Specified

*Data for 4-hydroxyifosfamide and isophosphoramide mustard are from separate studies and may require method harmonization for simultaneous analysis.

Visualizations

Ifosfamide_Metabolism Ifosfamide Ifosfamide Hydroxyifosfamide 4-Hydroxyifosfamide Ifosfamide->Hydroxyifosfamide CYP450 (Activation) Dechloroethyl_2 2-Dechloroethyl- ifosfamide Ifosfamide->Dechloroethyl_2 CYP450 (Inactivation) Dechloroethyl_3 3-Dechloroethyl- ifosfamide Ifosfamide->Dechloroethyl_3 CYP450 (Inactivation) Aldophosphamide 4-Aldophosphamide (tautomer) Hydroxyifosfamide->Aldophosphamide Carboxyifosfamide Carboxyifosfamide (inactive) Hydroxyifosfamide->Carboxyifosfamide ALDH Isophosphoramide_Mustard Isophosphoramide Mustard (active) Aldophosphamide->Isophosphoramide_Mustard Acrolein Acrolein (toxic) Aldophosphamide->Acrolein Chloroacetaldehyde Chloroacetaldehyde (toxic) Dechloroethyl_2->Chloroacetaldehyde Dechloroethyl_3->Chloroacetaldehyde

Caption: Metabolic pathway of ifosfamide.

Experimental_Workflow Sample_Collection Plasma Sample Collection IS_Addition Addition of this compound (Internal Standard) Sample_Collection->IS_Addition Protein_Precipitation Protein Precipitation (Acetonitrile/Methanol) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer and Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Experimental workflow for sample analysis.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the simultaneous quantification of ifosfamide and its key metabolites in human plasma. The simple and efficient sample preparation protocol, coupled with the use of a deuterated internal standard, ensures accurate and precise results. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and research aimed at optimizing ifosfamide therapy.

References

Application Note: Quantitative Analysis of Ifosfamide in Dried Blood Spots Using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the anticancer agent ifosfamide in dried blood spots (DBS). Utilizing Ifosfamide-d4 as a stable isotope-labeled internal standard (SIL-IS), this method offers high selectivity, accuracy, and precision. The protocol covers DBS sample collection, preparation via solvent extraction, and analysis, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The advantages of DBS, such as minimal sample volume and ease of collection and storage, make this method particularly valuable in clinical and research settings, especially for pediatric patients.[1][2][3]

Introduction

Ifosfamide is a crucial alkylating agent used in chemotherapy for a variety of cancers, including sarcomas, lymphomas, and lung cancer.[4] As a prodrug, it requires metabolic activation by hepatic CYP450 enzymes to exert its cytotoxic effects.[4] Due to significant inter-patient variability in its pharmacokinetics, therapeutic drug monitoring is essential to optimize dosage, maximize efficacy, and minimize severe side effects like neurotoxicity and nephrotoxicity.[1][5][6]

Dried blood spot (DBS) sampling presents a compelling alternative to traditional venous blood draws.[7] This microsampling technique requires only a small volume of blood, is less invasive, and simplifies sample storage and transportation, thereby reducing costs and logistical challenges.[3][8] This note describes a complete workflow for ifosfamide quantification from DBS samples using this compound as an internal standard to ensure analytical accuracy.

Experimental Protocols

Materials and Reagents
  • Analytes: Ifosfamide, this compound (Internal Standard - IS)

  • DBS Cards: Whatman 903® or equivalent protein saver cards.[1]

  • Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and ethyl acetate.[1][9]

  • Buffers: Ammonium formate.[1][9]

  • Other: Human whole blood (for standards and QCs), desiccants, gas-impermeable storage bags.[1]

Instrumentation
  • LC System: UPLC or HPLC system capable of gradient elution (e.g., Acquity UPLC).[1][9]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][9]

  • DBS Puncher: 3 mm manual or automated puncher.[1][9]

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions: Prepare individual 1 mg/mL stock solutions of ifosfamide and this compound in methanol.[1]

  • Working Solutions: Prepare serial dilutions of the ifosfamide stock solution in 70% methanol to create working solutions for calibration standards and QCs.[1]

  • Spiking: Spike human whole blood with the ifosfamide working solutions to achieve a calibration curve range of 100 ng/mL to 10,000 ng/mL.[1][9] Prepare at least three levels of QCs (low, medium, high).

  • DBS Spotting: Pipette 40 µL of each standard and QC onto the DBS cards and allow them to dry horizontally at room temperature for a minimum of 6 hours, protected from light.[1]

  • Storage: Store the dried cards in sealed, low-permeability plastic bags with desiccant packs at -80°C until analysis.[1] Ifosfamide in DBS is reported to be stable for up to 52 days at -80°C.[1][9]

Sample Preparation Workflow

The extraction of ifosfamide from DBS cards is a critical step for accurate quantification. The following protocol is based on a validated solvent extraction method.

G cluster_collection Sample Collection & Storage cluster_extraction Sample Extraction cluster_analysis Analysis Collect 1. Collect Finger-Prick Blood on DBS Card Dry 2. Dry Card at Room Temp for >= 6 hrs Collect->Dry Store 3. Store in Sealed Bag with Desiccant at -80°C Dry->Store Punch 4. Punch 3-5 Disks (e.g., 3 mm) from Spot Store->Punch Add_IS 5. Add this compound (Internal Standard) Punch->Add_IS Extract 6. Add Extraction Solvent (Acetonitrile/Ethyl Acetate) Add_IS->Extract Vortex 7. Vortex & Centrifuge Extract->Vortex Evaporate 8. Transfer & Evaporate Supernatant Vortex->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 10. Inject into LC-MS/MS System Reconstitute->Inject

Caption: Workflow for DBS sample preparation and analysis.

Detailed Protocol:

  • From each DBS (calibrator, QC, or unknown sample), punch five 3 mm disks into a clean microcentrifuge tube.[1][9]

  • Add a specific volume of the this compound internal standard solution.

  • Add the extraction solvent (e.g., a mixture of acetonitrile and ethyl acetate).[1][9]

  • Vortex the mixture thoroughly to ensure complete extraction.

  • Centrifuge the tubes to pellet the card material and any precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the initial mobile phase.

  • Vortex briefly and transfer the solution to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Method

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis.

Table 1: Liquid Chromatography Parameters
ParameterCondition
LC Column Acquity UPLC BEH-C18, 2.1 x 100 mm, 1.7 µm[1][9]
Mobile Phase 5 mM Ammonium Formate and Methanol:Acetonitrile (40:48:12 v/v/v)[1][9]
Flow Rate 0.2 mL/min[1][9]
Column Temp. 40°C
Injection Vol. 5 µL
Run Time ~5 minutes
Table 2: Mass Spectrometry Parameters
ParameterCondition
Ion Source Electrospray Ionization (ESI), Positive Mode[1][9]
Detection Mode Multiple Reaction Monitoring (MRM)
Analyte MRM Transition (m/z)
Ifosfamide261.0 > 91.6[1][9]
This compound (IS)265.0 > 91.6 (or other non-interfering product ion)

Note: The MRM transition for this compound is predicted based on its structure and may require optimization. The precursor ion will be shifted by +4 Da compared to ifosfamide.

Method Validation and Performance

The method was validated for linearity, accuracy, precision, and stability to ensure reliable results.

Table 3: Method Validation Summary
ParameterResult
Linearity Range 100 - 10,000 ng/mL[1][9]
Correlation (r²) > 0.995[1]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Deviation) Within ±15% of nominal concentration[1]
DBS Stability Stable for 52 days at -80°C[1][9]

The hematocrit effect should be evaluated as it can influence spot size and analytical accuracy. Studies show that using a calibration curve prepared with a specific hematocrit level (e.g., 30%) can lead to deviations when analyzing samples with different hematocrit values (e.g., 40-50%).[1]

Ifosfamide Metabolism and TDM Rationale

Ifosfamide's therapeutic action and toxicity are linked to its complex metabolic pathways. Understanding these pathways is key to interpreting TDM results.

G cluster_activation Activation Pathway cluster_toxicity Toxicity Pathway Ifosfamide Ifosfamide (Prodrug) CYP450 Hepatic CYP450 Ifosfamide->CYP450 Dechloro N-dechloroethylation Ifosfamide->Dechloro Active Active Metabolites (e.g., Phosphoramide Mustard) CYP450->Active DNA DNA Alkylation (Cytotoxic Effect) Active->DNA Chloro Chloroacetaldehyde (Toxic Metabolite) Dechloro->Chloro Toxicity Neurotoxicity & Nephrotoxicity Chloro->Toxicity

Caption: Simplified metabolic pathways of Ifosfamide.

Ifosfamide is metabolized into both active (cytotoxic) and toxic metabolites.[4][5] The balance between these pathways varies among individuals. Monitoring the parent drug concentration with a robust method, as described here, provides critical data for pharmacokinetic modeling and dose adjustments to maintain therapeutic levels while minimizing the risk of toxicity.[1][9]

Conclusion

This application note provides a comprehensive protocol for the quantification of ifosfamide in dried blood spots using a sensitive and specific LC-MS/MS method with a deuterated internal standard. The DBS microsampling approach is minimally invasive and simplifies logistics, making it an ideal tool for therapeutic drug monitoring and clinical research, particularly in vulnerable populations like pediatric oncology patients.[1][9][10] The validation data confirms that the method is accurate, precise, and reliable for its intended purpose.

References

Application Note: High-Resolution Mass Spectrometry for Ifosfamide Analysis with a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifosfamide is a crucial alkylating agent used in the treatment of various cancers, including sarcomas, lymphomas, and lung cancer.[1][2] Therapeutic drug monitoring of ifosfamide is essential to optimize treatment efficacy and minimize its associated toxicities, such as neurotoxicity and nephrotoxicity.[3] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a sensitive and specific method for the quantification of ifosfamide in biological matrices. The use of a deuterated internal standard, such as ifosfamide-d4, is the gold standard for quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving the accuracy and precision of the method.[4]

This application note provides a detailed protocol for the analysis of ifosfamide in human plasma using LC-HRMS with a deuterated internal standard. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

Quantitative Data Summary

The following tables summarize the typical quantitative performance of an LC-HRMS method for ifosfamide analysis.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range20 - 10,000 ng/mL
Correlation Coefficient (r²)> 0.99
Weighting1/x²

Table 2: Accuracy and Precision

Quality Control LevelConcentration (ng/mL)Accuracy (%)Precision (%RSD)
Lower Limit of Quantification (LLOQ)2095 - 105< 15
Low QC6090 - 110< 15
Medium QC60090 - 110< 15
High QC800090 - 110< 15

Table 3: Method Detection and Quantification Limits

ParameterValue (ng/mL)
Lower Limit of Quantification (LLOQ)20[1]
Limit of Detection (LOD)5

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting ifosfamide from plasma samples.

Materials:

  • Human plasma samples

  • Ifosfamide and this compound stock solutions (1 mg/mL in methanol)

  • Acetonitrile (ACN), ice-cold

  • Methanol (MeOH)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Spike 100 µL of blank human plasma with the appropriate concentration of ifosfamide for calibration standards and quality control samples.

  • Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol) to all samples, calibration standards, and quality controls.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-HRMS analysis.

Liquid Chromatography

Table 4: LC Parameters

ParameterCondition
HPLC SystemUPLC System
ColumnC18 column (e.g., 2.1 x 100 mm, 1.7 µm)[3]
Mobile Phase A5 mM Ammonium Formate in Water[3]
Mobile Phase BMethanol:Acetonitrile (50:50, v/v)[3]
Gradient0-1 min: 10% B, 1-5 min: 10-90% B, 5-6 min: 90% B, 6-6.1 min: 90-10% B, 6.1-8 min: 10% B
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Autosampler Temperature10°C
High-Resolution Mass Spectrometry

Table 5: HRMS Parameters

ParameterCondition
Mass SpectrometerHigh-Resolution Mass Spectrometer (e.g., Q-TOF)
Ionization ModePositive Electrospray Ionization (ESI+)[3]
Capillary Voltage3.0 kV[5]
Cone Voltage30 V
Source Temperature120°C[5]
Desolvation Temperature350°C[5]
Cone Gas Flow50 L/hr[5]
Desolvation Gas Flow600 L/hr[5]
Acquisition ModeFull Scan with MS/MS
Mass Rangem/z 50-500
Precursor Ion (Ifosfamide)m/z 261.05
Precursor Ion (this compound)m/z 265.07
Product Ions (Ifosfamide)m/z 92.05, 154.04
Product Ions (this compound)m/z 96.07, 158.06

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_spike Spike with this compound plasma->is_spike ppt Protein Precipitation (300 µL cold ACN) is_spike->ppt vortex1 Vortex (1 min) ppt->vortex1 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-HRMS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for Ifosfamide Analysis.

Signaling Pathway (Metabolic Activation)

Ifosfamide is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes in the liver to exert its cytotoxic effects.

metabolic_pathway Ifosfamide Ifosfamide Dechloroethyl_Ifosfamide Dechloroethylated Metabolites (Inactive) Ifosfamide->Dechloroethyl_Ifosfamide N-dechloroethylation CYP450 CYP3A4, CYP2B6 Ifosfamide->CYP450 Hydroxy_Ifosfamide 4-Hydroxyifosfamide Aldoifosfamide Aldoifosfamide Hydroxy_Ifosfamide->Aldoifosfamide Tautomerization Carboxyifosfamide Carboxyifosfamide (Inactive) Hydroxy_Ifosfamide->Carboxyifosfamide Oxidation Isophosphoramide_Mustard Isophosphoramide Mustard (Cytotoxic) Aldoifosfamide->Isophosphoramide_Mustard Acrolein Acrolein (Toxic Metabolite) Aldoifosfamide->Acrolein CYP450->Hydroxy_Ifosfamide

Caption: Metabolic Activation of Ifosfamide.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of ifosfamide in human plasma using LC-HRMS with a deuterated internal standard. The method is sensitive, specific, and reliable, making it well-suited for a variety of research and clinical applications. The use of a deuterated internal standard ensures the highest level of accuracy and precision, which is critical for therapeutic drug monitoring and pharmacokinetic studies.

References

Troubleshooting & Optimization

Overcoming matrix effects in ifosfamide quantification with Ifosfamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of ifosfamide in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Ifosfamide-d4 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact ifosfamide quantification?

A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than ifosfamide.[1] Matrix effects occur when these components co-elute with ifosfamide and its internal standard, this compound, and interfere with their ionization in the mass spectrometer's ion source.[2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy, precision, and sensitivity of the quantification.[2]

Q2: Why is this compound recommended as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) internal standard for ifosfamide. It is considered the gold standard for quantitative LC-MS/MS analysis because it has nearly identical chemical and physical properties to ifosfamide.[3] This similarity ensures that it co-elutes with ifosfamide and experiences the same degree of matrix effects and variability during sample preparation.[3] By using the ratio of the ifosfamide peak area to the this compound peak area for quantification, these variations can be effectively compensated for, leading to more accurate and reliable results.

Q3: What are the common signs of significant matrix effects in my ifosfamide analysis?

A3: Common indicators of significant matrix effects include:

  • Poor reproducibility of results between different sample injections.

  • Inaccurate quantification, with results being unexpectedly low (ion suppression) or high (ion enhancement).

  • Non-linear calibration curves.

  • Significant variation in the this compound signal across different samples.

  • Distortion of the chromatographic peak shape for ifosfamide or this compound.

Q4: How can I assess the extent of matrix effects in my assay?

A4: The presence and extent of matrix effects can be evaluated using a post-column infusion experiment. This involves infusing a constant flow of ifosfamide and this compound into the mass spectrometer after the analytical column while injecting a blank matrix extract. A dip or rise in the baseline signal at the retention time of ifosfamide indicates ion suppression or enhancement, respectively.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
High variability in this compound response across samples Differential matrix effects between samples. Inconsistent sample preparation.1. Optimize Sample Preparation: Switch to a more rigorous sample clean-up method like Solid-Phase Extraction (SPE) to remove more interfering matrix components.[4] 2. Check for Co-elution: Ensure perfect co-elution of ifosfamide and this compound. A slight separation can expose them to different matrix components. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.[2]
Poor peak shape (tailing or fronting) for Ifosfamide and/or this compound Column contamination or degradation. Inappropriate mobile phase. High sample load.1. Column Maintenance: Wash the column with a strong solvent or replace it if necessary. 2. Mobile Phase Optimization: Adjust the mobile phase composition or pH. 3. Reduce Injection Volume: Decrease the amount of sample injected onto the column.
Inaccurate results (bias) despite using this compound Isotopic impurity in the this compound standard (presence of unlabeled ifosfamide). Differential matrix effects that are not fully compensated.1. Verify Internal Standard Purity: Analyze a high-concentration solution of this compound to check for the presence of unlabeled ifosfamide. 2. Improve Sample Clean-up: As mentioned above, a cleaner extract will minimize the potential for differential matrix effects. Solid-phase extraction is generally more effective than protein precipitation at removing matrix interferences.[4]
Low signal intensity for both Ifosfamide and this compound Significant ion suppression. Instrument issues.1. Investigate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression. Adjust chromatography to move the elution of ifosfamide to a cleaner region of the chromatogram. 2. Instrument Check: Ensure the mass spectrometer is properly tuned and calibrated. Check for any blockages in the ion source.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Ifosfamide Analysis in Plasma

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Matrix Effect HighModerateLow
Recovery >90%80-95%>90%
Throughput HighModerateModerate
Cost per sample LowLow-ModerateHigh
Recommendation Suitable for initial screening or when high throughput is critical and matrix effects are manageable.A good balance between clean-up efficiency and cost.Recommended for methods requiring the highest accuracy and precision, and for complex matrices, as it provides the cleanest extracts.[4]

Note: The values in this table are representative and may vary depending on the specific protocol and laboratory conditions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Ifosfamide in Human Plasma

This protocol is adapted from a validated method for ifosfamide analysis and is recommended for minimizing matrix effects.[4]

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of this compound internal standard working solution.

    • Add 890 µL of 10 mM ammonium acetate buffer (pH 8.22).[4]

    • Vortex for 10 seconds.[4]

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge by washing twice with 1 mL of methanol, followed by 1 mL of water, and then 1 mL of 10 mM ammonium acetate buffer (pH 8.22).[4]

  • Sample Loading:

    • Load the entire 1 mL of the pre-treated plasma sample onto the conditioned SPE cartridge.[4]

  • Washing:

    • Wash the cartridge with 1 mL of water, followed by 1 mL of a water:methanol (95:5 v/v) solution.[4]

  • Elution:

    • Elute ifosfamide and this compound from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) for Ifosfamide in Plasma

This is a simpler and faster, but less clean, sample preparation method.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of this compound internal standard working solution.

  • Precipitation:

    • Add 300 µL of cold acetonitrile.

    • Vortex vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase to improve peak shape and compatibility with the LC system.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Method 1 spe Solid-Phase Extraction add_is->spe Method 2 centrifuge Centrifuge ppt->centrifuge evap_recon Evaporate & Reconstitute spe->evap_recon supernatant Transfer Supernatant centrifuge->supernatant supernatant->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms data Data Processing (Ifosfamide/Ifosfamide-d4 Ratio) lcms->data result Final Concentration data->result

Caption: Experimental workflow for ifosfamide quantification.

troubleshooting_logic start Inaccurate or Imprecise Results check_is Check this compound Response Variability start->check_is high_var High Variability check_is->high_var Yes low_var Low Variability check_is->low_var No optimize_sp Optimize Sample Prep (e.g., SPE) high_var->optimize_sp check_coelution Verify Co-elution high_var->check_coelution check_purity Check IS Purity low_var->check_purity check_cal Review Calibration Curve low_var->check_cal

Caption: Troubleshooting logic for inaccurate ifosfamide results.

References

Minimizing ion suppression in the analysis of ifosfamide and Ifosfamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of ifosfamide and its deuterated internal standard, ifosfamide-d4, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guides

This section addresses common issues encountered during the bioanalysis of ifosfamide, offering potential causes and actionable solutions.

Problem 1: Low or Inconsistent Analyte Signal (Ifosfamide and/or this compound)

  • Possible Cause: Significant ion suppression from co-eluting matrix components. Biological matrices like plasma and urine contain numerous endogenous substances (e.g., phospholipids, salts, proteins) that can interfere with the ionization of the target analytes in the mass spectrometer's source.[1][2]

  • Solutions:

    • Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Solid-phase extraction (SPE) has been shown to be more effective at minimizing matrix effects for ifosfamide analysis compared to liquid-liquid extraction (LLE) and protein precipitation (PPT).[3]

    • Chromatographic Separation: Adjust the HPLC/UPLC gradient to better separate ifosfamide and this compound from the regions of significant matrix effects. A post-column infusion experiment can identify these suppression zones.

    • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering components and thereby lessen ion suppression.

    • Check Internal Standard Concentration: An excessively high concentration of this compound can lead to self-suppression or suppression of the native analyte. Ensure the concentration is optimized.[4]

Problem 2: Poor Recovery of Ifosfamide and/or this compound

  • Possible Cause: Suboptimal extraction efficiency during sample preparation. This can be due to incorrect solvent choice in LLE, inappropriate sorbent or elution solvent in SPE, or incomplete precipitation in PPT.[5][6]

  • Solutions:

    • Liquid-Liquid Extraction (LLE): Ensure the chosen extraction solvent (e.g., ethyl acetate) has the appropriate polarity to efficiently extract ifosfamide.[7] Multiple extractions can improve recovery.

    • Solid-Phase Extraction (SPE): Verify that the sorbent chemistry is appropriate for ifosfamide. A C18 reversed-phase sorbent is commonly used.[8] Optimize the wash and elution solvent compositions and volumes to ensure complete elution of the analytes while removing interferences.

    • Protein Precipitation (PPT): While simple, PPT is the least effective cleanup method and may result in lower recovery and significant ion suppression.[3] If using this method, ensure the precipitating solvent (e.g., acetonitrile) is added in the correct ratio and that centrifugation is adequate to pellet all proteins.[9]

    • Analyte Stability: Ifosfamide can be unstable in certain biological matrices. Ensure proper sample handling and storage conditions to prevent degradation.[10]

Problem 3: Inconsistent or Unreliable Quantification

  • Possible Cause: Variability in matrix effects between different sample lots or patient samples. This can lead to inconsistent ion suppression and, consequently, inaccurate quantification.[11]

  • Solutions:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is the ideal internal standard as it co-elutes with ifosfamide and experiences the same degree of ion suppression, allowing for accurate correction.[12]

    • Matrix-Matched Calibrants and Quality Controls: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects.

    • Thorough Method Validation: A comprehensive validation, including the assessment of matrix effects across multiple lots of matrix, is crucial to ensure the robustness and reliability of the method.[13]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for ifosfamide analysis?

A1: Ion suppression is a matrix effect where co-eluting compounds from a biological sample reduce the ionization efficiency of the analyte of interest (ifosfamide) and its internal standard in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can compromise the sensitivity, accuracy, and precision of the analytical method.[2]

Q2: Which sample preparation method is best for minimizing ion suppression for ifosfamide?

A2: Studies have shown that solid-phase extraction (SPE) is generally the most effective method for removing matrix interferences and minimizing ion suppression in the analysis of ifosfamide from biological fluids, when compared to liquid-liquid extraction (LLE) and protein precipitation (PPT).[3]

Q3: Why is this compound recommended as an internal standard?

A3: this compound is a stable isotope-labeled internal standard (SIL-IS). It is structurally and chemically very similar to ifosfamide, meaning it behaves almost identically during sample preparation and chromatographic separation. Crucially, it experiences the same degree of ion suppression as the native analyte. By calculating the ratio of the ifosfamide peak area to the this compound peak area, variations due to matrix effects can be accurately compensated for, leading to reliable quantification.[12]

Q4: How do I determine the optimal concentration for my this compound internal standard?

A4: The optimal concentration of this compound should be high enough to provide a strong and reproducible signal but not so high that it causes detector saturation or suppresses the ionization of the native ifosfamide. A common approach is to choose a concentration that is in the mid-range of the calibration curve for ifosfamide.[4] It is advisable to perform experiments with varying concentrations of the internal standard to find the optimal level for your specific assay and instrument.

Q5: What are the typical MRM transitions for ifosfamide?

A5: A commonly used precursor-to-product ion transition for ifosfamide in positive electrospray ionization mode is m/z 261.0 > 92.0.[14] However, it is essential to optimize the collision energy and other mass spectrometer parameters for your specific instrument to achieve the best sensitivity and specificity.

Data Presentation

The following table provides a qualitative comparison of common sample preparation techniques for the analysis of ifosfamide, highlighting their relative effectiveness in minimizing ion suppression and their typical analyte recovery.

Sample Preparation MethodRelative Ion SuppressionTypical Analyte RecoveryThroughputSelectivity
Protein Precipitation (PPT) HighModerate to HighHighLow
Liquid-Liquid Extraction (LLE) ModerateHighModerateModerate
Solid-Phase Extraction (SPE) LowHighLow to ModerateHigh

This table is a generalized representation. Actual performance may vary depending on the specific protocol and matrix.

Experimental Protocols

1. Solid-Phase Extraction (SPE) Protocol for Ifosfamide in Plasma

This protocol is a representative example and should be optimized for your specific application.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[3]

  • Equilibration: Equilibrate the cartridge with 1 mL of 10 mM ammonium acetate buffer (pH 8.2).[3]

  • Sample Loading: To 100 µL of plasma, add the this compound internal standard. Dilute the sample with 900 µL of 10 mM ammonium acetate buffer (pH 8.2) and load it onto the SPE cartridge.[3]

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove polar interferences.[3]

  • Elution: Elute the ifosfamide and this compound from the cartridge with 1 mL of methanol.[3]

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[3]

2. Liquid-Liquid Extraction (LLE) Protocol for Ifosfamide in Plasma/Blood

  • Sample Preparation: To a known volume of the biological sample, add the this compound internal standard.

  • Extraction: Add an appropriate volume of ethyl acetate (e.g., 200 µL to a dried blood spot).[14]

  • Vortex and Centrifuge: Vortex the mixture vigorously for 2 minutes and then centrifuge to separate the organic and aqueous layers.[14]

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Dry Down and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.[14]

3. Protein Precipitation (PPT) Protocol for Ifosfamide in Plasma

  • Sample Preparation: To a known volume of plasma, add the this compound internal standard.

  • Precipitation: Add a precipitating agent, such as acetonitrile, typically in a 2:1 or 3:1 ratio to the plasma volume.[9]

  • Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for direct injection or further processing (e.g., evaporation and reconstitution).

Visualizations

cluster_sample_prep Sample Preparation Workflow Plasma Sample Plasma Sample Add this compound (IS) Add this compound (IS) Plasma Sample->Add this compound (IS) Vortex Mix Vortex Mix Add this compound (IS)->Vortex Mix Extraction Extraction Vortex Mix->Extraction Protein Precipitation Protein Precipitation Extraction->Protein Precipitation Simple Liquid-Liquid Extraction Liquid-Liquid Extraction Extraction->Liquid-Liquid Extraction Moderate Solid-Phase Extraction Solid-Phase Extraction Extraction->Solid-Phase Extraction Complex Centrifuge Centrifuge Protein Precipitation->Centrifuge Liquid-Liquid Extraction->Centrifuge Evaporate to Dryness Evaporate to Dryness Solid-Phase Extraction->Evaporate to Dryness Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Centrifuge->Collect Supernatant Collect Supernatant->Evaporate to Dryness Collect Supernatant->Evaporate to Dryness Reconstitute Reconstitute Evaporate to Dryness->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Caption: Workflow for Ifosfamide Sample Preparation.

cluster_troubleshooting Troubleshooting Logic for Low Signal Low/Inconsistent Signal Low/Inconsistent Signal Check for Ion Suppression Check for Ion Suppression Low/Inconsistent Signal->Check for Ion Suppression Post-Column Infusion Post-Column Infusion Check for Ion Suppression->Post-Column Infusion Qualitative Matrix Effect Study Matrix Effect Study Check for Ion Suppression->Matrix Effect Study Quantitative Suppression Present? Suppression Present? Post-Column Infusion->Suppression Present? Matrix Effect Study->Suppression Present? Improve Sample Cleanup Improve Sample Cleanup Suppression Present?->Improve Sample Cleanup Yes Check Recovery Check Recovery Suppression Present?->Check Recovery No Optimize Chromatography Optimize Chromatography Improve Sample Cleanup->Optimize Chromatography Optimize Extraction Optimize Extraction Check Recovery->Optimize Extraction Low Check Instrument Performance Check Instrument Performance Check Recovery->Check Instrument Performance OK

Caption: Troubleshooting Ion Suppression.

cluster_pathway Ifosfamide Metabolic Pathway and Ion Suppression Ifosfamide Ifosfamide CYP3A4/2B6 CYP3A4/2B6 Ifosfamide->CYP3A4/2B6 Metabolism Ion Source Ion Source Ifosfamide->Ion Source 4-Hydroxyifosfamide (active) 4-Hydroxyifosfamide (active) CYP3A4/2B6->4-Hydroxyifosfamide (active) N-dechloroethylated metabolites N-dechloroethylated metabolites CYP3A4/2B6->N-dechloroethylated metabolites Co-eluting Matrix Components Co-eluting Matrix Components Co-eluting Matrix Components->Ion Source Competition Reduced Signal Reduced Signal Ion Source->Reduced Signal Ion Suppression

Caption: Ifosfamide Metabolism and Ion Suppression.

References

Addressing deuterium exchange of Ifosfamide-d4 in acidic mobile phases

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ifosfamide-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential challenges during the analytical quantification of Ifosfamide, with a particular focus on the stability of its deuterated internal standard, this compound, in acidic mobile phases.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for this compound in acidic mobile phases?

A1: Deuterium exchange, or back-exchange, is a chemical process where a deuterium atom on a molecule, such as this compound, is replaced by a hydrogen atom from the surrounding solvent (e.g., the mobile phase).[1][2] This is a significant concern in quantitative LC-MS analysis because it leads to a decrease in the signal of the deuterated internal standard and a corresponding artificial increase in the signal of the non-deuterated analyte, Ifosfamide. This can compromise the accuracy and precision of the quantification. Acidic mobile phases, commonly used in reversed-phase chromatography to improve peak shape, can catalyze this exchange reaction.

Q2: Where are the deuterium atoms located on commercially available this compound, and are they susceptible to exchange?

A2: Commercially available this compound typically has the molecular formula C₇H₁₁D₄Cl₂N₂O₂P.[3][4] This indicates that the four deuterium atoms are located on the N,N-bis(2-chloroethyl) groups. Deuterium atoms on carbon atoms are generally stable and not readily exchangeable under typical chromatographic conditions, unlike deuterium on heteroatoms (like -OH or -NH). Therefore, this compound is designed to be relatively stable against back-exchange. However, prolonged exposure to harsh acidic conditions and elevated temperatures can potentially increase the risk of exchange.

Q3: What are the primary factors that influence the rate of deuterium exchange?

A3: The primary factors influencing deuterium exchange are:

  • pH: The rate of exchange is highly pH-dependent. For many compounds, the minimum rate of exchange occurs in a slightly acidic environment, typically between pH 2.5 and 3.0.[5]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium exchange. Maintaining low temperatures for the autosampler and column compartment can mitigate this.

  • Exposure Time: The longer this compound is in contact with the protic mobile phase, the greater the potential for exchange. This includes time spent in the autosampler vial and during the chromatographic run.

  • Mobile Phase Composition: The type and concentration of organic modifiers and acid additives can influence the exchange rate.

Q4: Can I use a mobile phase containing formic acid for the analysis of Ifosfamide with this compound as an internal standard?

A4: Yes, mobile phases containing formic acid are commonly used for the LC-MS analysis of Ifosfamide.[6][7] A typical concentration is 0.1% formic acid. While formic acid provides protons for good ionization in positive ESI mode and helps in achieving good peak shapes, it also creates an acidic environment that could potentially facilitate deuterium exchange. Therefore, it is crucial to optimize the chromatographic conditions and assess the stability of this compound in your specific method.

Q5: How can I determine if deuterium exchange is occurring in my assay?

A5: You can perform a simple experiment by incubating a solution of this compound in your mobile phase at the autosampler temperature for an extended period (e.g., 24 hours). Periodically inject the solution and monitor the peak area of this compound and the peak area at the m/z of unlabeled Ifosfamide. A significant decrease in the this compound signal and/or an increase in the Ifosfamide signal over time would indicate that deuterium exchange is occurring.

Troubleshooting Guide

This guide addresses common issues related to the use of this compound in acidic mobile phases.

Problem 1: Decreasing internal standard (this compound) response over a long analytical run.

  • Potential Cause: Deuterium back-exchange catalyzed by the acidic mobile phase, potentially accelerated by the autosampler temperature.

  • Troubleshooting Steps:

    • Verify Exchange: Perform the stability experiment described in FAQ 5.

    • Reduce Temperature: Set the autosampler temperature to a lower value (e.g., 4°C).

    • Optimize Mobile Phase pH: If using a high concentration of acid, try reducing it. The optimal pH for minimizing exchange is often between 2.5 and 3.0.[5]

    • Minimize Residence Time: Reduce the time samples spend in the autosampler before injection.

Problem 2: Inaccurate and imprecise quantitative results, with a trend of increasing Ifosfamide concentration in QC samples over the course of a batch.

  • Potential Cause: Deuterium exchange from this compound to Ifosfamide, leading to an artificially high analyte signal.

  • Troubleshooting Steps:

    • Confirm Exchange: Analyze a sample containing only this compound in the mobile phase and look for the appearance of the unlabeled Ifosfamide peak.

    • Mitigate Exchange: Follow the steps outlined in Problem 1 to reduce the rate of exchange.

    • Use a Co-eluting Internal Standard: Ensure that the chromatographic peak of this compound co-elutes with the Ifosfamide peak. Any chromatographic separation can exacerbate quantification errors if the exchange happens on-column.

Quantitative Data on Deuterium Exchange

The following table provides illustrative data on the potential extent of deuterium exchange of this compound under various simulated LC-MS conditions. This data is based on general principles of hydrogen-deuterium exchange and is intended to demonstrate trends. Actual exchange rates should be experimentally determined for your specific method.

Mobile Phase pH (Formic Acid Conc.)Temperature (°C)Incubation Time (hours)Hypothetical % Deuterium Exchange
3.5 (~0.05%)424< 0.1%
3.5 (~0.05%)2524~ 0.5%
2.7 (~0.1%)424< 0.05%
2.7 (~0.1%)2524~ 0.2%
2.0 (~0.5%)424~ 0.3%
2.0 (~0.5%)2524~ 1.5%

Note: The hypothetical percentage of deuterium exchange is calculated as (Peak Area of M+0) / (Peak Area of M+4 + Peak Area of M+0) * 100, where M+0 is the mass of unlabeled Ifosfamide and M+4 is the mass of this compound.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Acidic Mobile Phase

This protocol outlines a procedure to evaluate the stability of this compound and the potential for deuterium exchange in a given LC-MS mobile phase.

  • Preparation of Solutions:

    • Prepare a solution of this compound at a concentration typical for your analytical method in the acidic mobile phase to be tested (e.g., 0.1% formic acid in water:acetonitrile 50:50).

    • Prepare a control solution of this compound in a neutral, aprotic solvent (e.g., acetonitrile).

  • Experimental Procedure:

    • Place both solutions in the autosampler set at a controlled temperature (e.g., 10°C).

    • Inject the mobile phase solution at regular intervals over a prolonged period (e.g., t=0, 2, 4, 8, 12, and 24 hours).

    • Inject the control solution at t=0 and t=24 hours.

  • Data Analysis:

    • For each injection of the mobile phase solution, determine the peak area of this compound (at m/z corresponding to M+4) and the peak area of any formed unlabeled Ifosfamide (at m/z corresponding to M+0).

    • Calculate the percentage of deuterium exchange at each time point.

    • Compare the peak area of this compound in the control solution at t=0 and t=24 hours to ensure the standard itself is stable.

Protocol 2: Example LC-MS/MS Method for Ifosfamide Analysis

This is a representative LC-MS/MS method for the quantification of Ifosfamide using this compound as an internal standard.

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Ifosfamide: e.g., m/z 261.0 -> 92.0

    • This compound: e.g., m/z 265.0 -> 96.0

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sol Prepare this compound in Acidic Mobile Phase incubate Incubate in Autosampler (e.g., 24h at 10°C) prep_sol->incubate inject Inject at Timed Intervals (t=0, 2, 4, 8, 12, 24h) incubate->inject lcms LC-MS/MS Analysis inject->lcms monitor Monitor Peak Areas: This compound (M+4) Ifosfamide (M+0) lcms->monitor calculate Calculate % Exchange monitor->calculate

Caption: Experimental workflow for assessing deuterium exchange of this compound.

troubleshooting_flow cluster_solutions Mitigation Strategies start Inaccurate/Imprecise Results or Drifting IS Signal q1 Is the IS signal decreasing over the analytical run? start->q1 a1_yes Deuterium Exchange Likely q1->a1_yes Yes a1_no Consider other issues: - Adsorption/Carryover - IS Purity - In-source Fragmentation q1->a1_no No s1 Lower Autosampler Temperature (e.g., to 4°C) a1_yes->s1 end Re-evaluate Method Performance a1_no->end s2 Optimize Mobile Phase pH (aim for pH 2.5-3.0) s3 Minimize Sample Residence Time

Caption: Troubleshooting logic for this compound stability issues.

References

Identifying and eliminating sources of contamination in ifosfamide bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and eliminating sources of contamination during ifosfamide bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of ifosfamide contamination in a bioanalytical laboratory?

A1: Ifosfamide contamination can originate from several sources, broadly categorized as external and internal.

  • External Sources:

    • Environmental Contamination: Ifosfamide is a cytotoxic agent, and studies have shown that work surfaces in pharmacies and clinical settings can be contaminated.[1] This contamination can be transferred to laboratory equipment, consumables, and samples.

    • Vial Contamination: The exterior of ifosfamide vials from manufacturers can be a source of contamination.

    • Personal Transfer: Researchers who have handled ifosfamide preparations or administered the drug can inadvertently carry a residue into the laboratory.

  • Internal (Analytical) Sources:

    • Carryover: Residual ifosfamide from a high-concentration sample can be carried over to subsequent analyses, leading to artificially elevated results in low-concentration samples or blanks. This can occur in the autosampler, injection port, and chromatographic column.

    • Contaminated Solvents and Reagents: Impurities in solvents, mobile phases, or reagents can introduce interfering peaks or ifosfamide itself if there is widespread lab contamination.

    • Cross-Contamination during Sample Preparation: If proper procedures are not followed, ifosfamide can be transferred between samples during extraction or other preparation steps.

    • Leachables from Consumables: Plasticizers and other compounds can leach from pipette tips, vials, and plates, potentially interfering with the analysis.

Q2: How can I prevent environmental contamination from affecting my results?

A2: Preventing environmental contamination requires a multi-faceted approach:

  • Dedicated Work Areas: If possible, designate a specific area in the laboratory for the preparation of ifosfamide standards and quality controls.

  • Surface Decontamination: Regularly clean all work surfaces, including benchtops, fume hoods, and instrument exteriors, with appropriate decontaminating solutions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coats, and safety glasses, and change them frequently, especially after handling high-concentration solutions.

  • Careful Handling of Vials: Wipe the exterior of ifosfamide vials with a suitable cleaning agent before use.

  • Segregation of Materials: Use dedicated laboratory equipment (pipettes, vortexers, etc.) and consumables (vials, tips, etc.) for ifosfamide analysis whenever feasible.

Q3: What is carryover, and how can I minimize it in my LC-MS/MS system?

A3: Carryover is the appearance of an analyte signal in a blank or low-concentration sample that is injected after a high-concentration sample. To minimize carryover in ifosfamide analysis:

  • Optimize Autosampler Wash Steps: Use a strong wash solvent in your autosampler wash protocol. A mixture of organic solvent (e.g., acetonitrile or methanol) and water, sometimes with a small amount of acid or base, is often effective. Increase the volume and number of wash cycles.

  • Injector Port Cleaning: Regularly clean the injector port and needle seat according to the manufacturer's instructions.

  • Column Washing: Implement a robust column washing step at the end of each analytical run, using a high percentage of organic solvent to elute any retained ifosfamide.

  • Blank Injections: Injecting one or more blank samples after high-concentration samples can help to wash out residual ifosfamide from the system and confirm that carryover is under control.

Q4: What are "matrix effects," and how do they impact ifosfamide bioanalysis?

A4: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the biological matrix (e.g., plasma, urine). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and precision of the results.[2]

To mitigate matrix effects:

  • Effective Sample Preparation: Use a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize your chromatographic method to separate ifosfamide from co-eluting matrix components.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard (e.g., deuterated ifosfamide) is highly recommended. The IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.

Troubleshooting Guides

Issue 1: Ifosfamide is detected in my blank samples.

Possible Cause Troubleshooting Step
Carryover Inject a series of blank samples after a high-concentration standard. If the peak area decreases with each subsequent blank, carryover is the likely cause. Implement the carryover minimization strategies outlined in FAQ Q3.
Contaminated Mobile Phase/Solvents Prepare fresh mobile phases using new bottles of LC-MS grade solvents. If the issue persists, test each solvent individually by directly infusing it into the mass spectrometer.
System Contamination If fresh mobile phases do not resolve the issue, the LC-MS system itself may be contaminated. Follow the detailed instrument cleaning protocols provided in the "Experimental Protocols" section.
Environmental Contamination If the contamination appears intermittently, consider environmental sources. Thoroughly clean your workspace, and review sample handling procedures to prevent accidental contamination of blanks.

Issue 2: Poor peak shape (tailing, fronting, or splitting) for ifosfamide.

Possible Cause Troubleshooting Step
Column Degradation The analytical column may be old or fouled. Try flushing the column with a strong solvent. If this does not improve the peak shape, replace the column.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is appropriate for ifosfamide and the column chemistry.
Sample Solvent Mismatch The solvent used to dissolve the final extract should be similar in composition to the initial mobile phase to prevent peak distortion.
Column Overload Injecting too high a concentration of ifosfamide can lead to peak fronting. Dilute the sample and re-inject.
System Dead Volume Check all fittings and connections for leaks or improper seating, which can introduce dead volume and cause peak broadening.

Quantitative Data Summary

Table 1: Surface Contamination Levels of Ifosfamide in Healthcare Settings

Location 75th Percentile Contamination (ng/cm²) Maximum Contamination Detected (ng/cm²)
Pharmacy - Front grille inside BSC¹>0.00165Not Reported
Pharmacy - Floor in front of BSC¹>0.00165Not Reported
Patient Treatment - Armrest¹>0.00165Not Reported
Patient's Toilet²Not Reported0.66
Various Hospital Surfaces²Average: 0.19 ± 0.24Not Reported

¹Data from a 2020 Canadian study of 109 centers.[3] ²Data from a study on residual contamination by eight antineoplastic drugs.[1] *BSC: Biological Safety Cabinet

Table 2: Efficacy of Cleaning Solutions for Ifosfamide Decontamination

Cleaning Solution Surface Type Initial Contamination Decontamination Efficacy (%)
Sodium Dodecyl Sulfate (SDS) 10⁻²M + 20% Isopropyl AlcoholStainless Steel & Glass200 ng~82% (overall for 10 drugs)
Isopropyl Alcohol (70%)Stainless Steel & Glass200 ng~49% (overall for 10 drugs)

*Data adapted from a study evaluating the decontamination efficacy of various cleaning solutions. The efficacy for ifosfamide was part of a composite score for ten antineoplastic agents.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Ifosfamide from Human Plasma

This protocol is adapted from a method for the enantioselective determination of ifosfamide and its metabolites in human plasma.[4]

  • Sample Pre-treatment:

    • Thaw frozen plasma samples and centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Transfer 100 µL of plasma to a glass tube.

    • Add 10 µL of the internal standard working solution.

    • Add 890 µL of 10 mM ammonium acetate buffer (pH 8.22).

    • Vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 1 mL).

    • Condition the cartridge by passing through:

      • 1 mL of methanol (x2)

      • 1 mL of water

      • 1 mL of 10 mM ammonium acetate buffer (pH 8.22)

  • Sample Loading:

    • Load the entire pre-treated plasma sample (1 mL) onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water.

    • Wash the cartridge with 1 mL of 95:5 (v/v) water:methanol.

  • Elution:

    • Elute the retained compounds with 1 mL of methanol.

  • Dry-down and Reconstitution:

    • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator at 30°C.

    • Reconstitute the dry residue in 100 µL of the initial mobile phase (e.g., 60:40 v/v 2-propanol:methanol for chiral separation).[4]

    • Vortex for 10 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of Ifosfamide from Urine

This protocol is based on a method for the determination of cyclophosphamide and ifosfamide in urine.[5]

  • Sample Preparation:

    • To 1 mL of urine in a glass tube, add the internal standard.

    • Add 5 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Extraction:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Dry-down and Reconstitution:

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Protocol 3: Protein Precipitation (PPT) of Ifosfamide from Serum/Plasma

This is a general protocol for protein precipitation using acetonitrile.[6][7]

  • Sample Preparation:

    • Pipette 100 µL of serum or plasma into a microcentrifuge tube.

    • Add the internal standard.

  • Precipitation:

    • Add 300 µL of cold acetonitrile (a 3:1 ratio of acetonitrile to sample).[6]

    • Vortex for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate, being careful not to disturb the protein pellet.

  • Evaporation and Reconstitution (if necessary):

    • The supernatant can often be directly injected into the LC-MS/MS system. However, if concentration is needed or the solvent is incompatible with the initial mobile phase, evaporate the supernatant to dryness and reconstitute in the mobile phase.

Protocol 4: General Cleaning Procedure for LC-MS/MS System Components

This protocol provides general guidance for cleaning system components. Always consult your instrument manufacturer's specific recommendations.

  • Autosampler and Injector Cleaning:

    • Wash Solvents: Use a strong wash solvent in the autosampler. A common effective wash solution is a mixture of acetonitrile, isopropanol, and water with a small amount of formic acid or ammonium hydroxide, depending on the analyte's properties.

    • Flush the System: Regularly flush the autosampler and injector with the wash solution. For Agilent autosamplers, a 15-minute flush with water is recommended for salt removal, followed by a strong organic solvent to remove contaminants.[8]

    • Manual Cleaning: Periodically, perform a manual cleaning of the needle and needle seat as described in the instrument's maintenance guide.

  • Mass Spectrometer Ion Source Cleaning:

    • Disassembly: Following the manufacturer's instructions, carefully disassemble the ion source. Wear powder-free gloves to avoid contamination.[9]

    • Abrasive Cleaning (for stubborn deposits): Create a slurry of aluminum oxide powder in methanol or water. Use a cotton swab to gently scrub the metal parts of the ion source. Avoid abrasive cleaning on gold-plated or coated surfaces.

    • Sonication: Sonicate the disassembled metal parts in a sequence of solvents. A typical sequence for a Waters ion block is:[9][10][11]

      • 1:1:1 methanol/water/formic acid for 30 minutes.

      • Rinse thoroughly with Milli-Q water.

      • 50:50 methanol/water for 30 minutes.

      • 100% methanol for 30 minutes.

    • Drying: Thoroughly dry all parts with a stream of high-purity nitrogen before reassembly.

    • Reassembly: Carefully reassemble the ion source, ensuring all components are correctly aligned.

Visualizations

Ifosfamide_Metabolism Ifosfamide Metabolic Pathway cluster_activation Activation Pathway cluster_inactivation Inactivation/Toxicity Pathways Ifosfamide Ifosfamide Ifosfamide->p1 Hydroxy_Ifosfamide 4-Hydroxyifosfamide Aldoifosfamide Aldoifosfamide Hydroxy_Ifosfamide->Aldoifosfamide Tautomerization Keto_Ifosfamide 4-Ketoifosfamide Hydroxy_Ifosfamide->Keto_Ifosfamide Oxidation Carboxyifosfamide Carboxyifosfamide Aldoifosfamide->Carboxyifosfamide ALDH Aldoifosfamide->p2 Isophosphoramide_Mustard Isophosphoramide Mustard (Active Alkylating Agent) Acrolein Acrolein (Urotoxic) Dechloroethyl_Ifosfamide Dechloroethylated Metabolites Chloroacetaldehyde Chloroacetaldehyde (Neurotoxic) Dechloroethyl_Ifosfamide->Chloroacetaldehyde p1->Hydroxy_Ifosfamide CYP3A4, CYP2B6 p1->Dechloroethyl_Ifosfamide CYP3A4, CYP2B6 p2->Isophosphoramide_Mustard Spontaneous p2->Acrolein Spontaneous

Caption: Ifosfamide metabolic pathway showing activation and toxicity routes.

Troubleshooting_Workflow Troubleshooting Contamination in Ifosfamide Bioanalysis Start Start: Unexpected Ifosfamide Peak or Inaccurate Results CheckBlanks Inject Blank Samples Start->CheckBlanks CheckSamplePrep Review Sample Preparation: - Check for Cross-Contamination - Use Dedicated Consumables Start->CheckSamplePrep PeakInBlank Peak Present in Blank? CheckBlanks->PeakInBlank Carryover Investigate Carryover: - Optimize Autosampler Wash - Inject Blanks After High Stds - Check for Late Eluters PeakInBlank->Carryover Yes, decreasing intensity Contamination Investigate System Contamination PeakInBlank->Contamination Yes, consistent intensity NoPeak No Significant Peak in Blank PeakInBlank->NoPeak No Resolved Issue Resolved Carryover->Resolved CheckMobilePhase Prepare Fresh Mobile Phase Contamination->CheckMobilePhase CleanSystem Perform System Cleaning: - Autosampler & Injector - Tubing - Ion Source CheckMobilePhase->CleanSystem CleanSystem->Resolved CheckSamplePrep->Resolved MatrixEffects Investigate Matrix Effects: - Improve Sample Cleanup (SPE/LLE) - Modify Chromatography - Verify Internal Standard Performance MatrixEffects->Resolved NoPeak->MatrixEffects

Caption: A logical workflow for troubleshooting contamination issues.

References

Technical Support Center: Strategies to Reduce Variability in Ifosfamide-d4 Response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their experiments involving Ifosfamide-d4.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Metabolism and Pharmacokinetics

Q1: We are observing significant inter-individual differences in the therapeutic response and toxicity of Ifosfamide in our animal studies. What are the likely causes?

A1: Variability in Ifosfamide response is often linked to its complex metabolism. Ifosfamide is a prodrug that requires activation by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to form its active alkylating metabolite, ifosforamide mustard, and a toxic metabolite, chloroacetaldehyde.[1][2][3]

Troubleshooting Steps:

  • Genetic Polymorphisms: Be aware that genetic variations in CYP2B6 and CYP3A4 can lead to differences in enzyme activity, affecting the rate of Ifosfamide activation and detoxification.[1] Consider using genetically defined animal strains if possible.

  • Age and Sex: The expression and activity of hepatic CYPs can be influenced by age and sex.[2][4] For instance, CYP3A4 protein levels can be two-fold higher in females than in males.[2][4] Ensure your study groups are well-matched for these variables.

  • Enzyme Induction/Inhibition: Ifosfamide can induce its own metabolism through the activation of the PXR receptor, which upregulates CYP3A4 expression.[2][4] Be mindful of the treatment duration, as the rate of metabolism may increase over time.[2][4]

  • Co-administered Drugs: Concomitant administration of drugs that induce or inhibit CYP3A4 can significantly alter Ifosfamide metabolism.[1][5] Review all co-administered substances in your experimental protocol.

Q2: Our in vitro experiments using liver microsomes show inconsistent rates of this compound metabolism. How can we standardize this?

A2: Inconsistent results in microsomal assays can stem from variability in the microsomes themselves and the incubation conditions.

Troubleshooting Steps:

  • Microsome Source and Quality: Use pooled human liver microsomes from a reputable supplier to average out inter-individual variability in CYP enzyme expression. Ensure proper storage and handling to maintain enzyme activity.

  • Cofactor Concentration: Ensure that NADPH, a critical cofactor for CYP activity, is not a limiting factor in your incubations. Titrate NADPH concentrations to find the optimal level for your assay.

  • Incubation Time and Substrate Concentration: Optimize incubation times to ensure you are measuring the initial rate of metabolism. Substrate (this compound) concentrations should be carefully chosen, considering the potential for substrate inhibition at high concentrations.

Section 2: Analytical Methods

Q3: We are experiencing poor reproducibility in the quantification of this compound and its metabolites using LC-MS/MS. What are the potential sources of analytical variability?

A3: Several factors in the analytical workflow can contribute to poor reproducibility.

Troubleshooting Steps:

  • Sample Preparation: The method of plasma protein precipitation can impact recovery. Cold acetonitrile is a commonly used method.[6] For urine and cerebrospinal fluid, solid-phase extraction using materials like Amberlite XAD-2 can be employed.[6] Ensure your sample preparation method is validated for consistency.

  • Internal Standard: Use a stable, isotopically labeled internal standard, such as a different deuterated form of Ifosfamide, to account for variability in sample processing and instrument response.

  • Matrix Effects: The sample matrix (e.g., plasma, urine) can interfere with the ionization of the analyte. Evaluate matrix effects by comparing the response of the analyte in the matrix to the response in a clean solvent.

  • Instrument Calibration: Ensure the LC-MS/MS is properly calibrated and that the calibration curve is linear over the expected concentration range of your samples.[7]

Q4: What are the key validation parameters we should consider for our analytical method?

A4: A robust analytical method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[8]

Table 1: Example Analytical Method Validation Parameters

ParameterIfosfamide (RP-HPLC)[8]Ifosfamide (UPLC-MS/MS in DBS)[9]
Linearity Range 50-150 µg/mL30% HTC: Y = 0.5325X + 171.58 (r² = 0.9958) 45% HTC: Y = 0.6488X + 88.33 (r² = 0.9968)
Intraday Precision (% CV) 3.4%Not Reported
Accuracy 96%Not Reported
LOD 80 µgNot Reported
LOQ 100 µgNot Reported
Section 3: Experimental Design

Q5: How can we design our in vivo studies to minimize variability in this compound response?

A5: Careful experimental design is crucial for obtaining reproducible in vivo data.

Troubleshooting Steps:

  • Animal Model: Use a well-characterized animal model with a consistent genetic background.

  • Dosing and Administration: Administer this compound consistently in terms of dose, route, and time of day. Studies in mice have shown a circadian rhythm in Ifosfamide tolerance, with the highest tolerance observed at 13 Hours After Light Onset (HALO).[10]

  • Supportive Care: In clinical settings, Mesna is co-administered to mitigate urotoxicity caused by the metabolite acrolein.[3] Consider the use of appropriate supportive care agents in your animal models to reduce toxicity-related variability.

  • Monitoring: Regularly monitor animal health, including body weight and signs of toxicity.[10]

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), this compound (at desired concentrations), and phosphate buffer (pH 7.4) to a final volume of 190 µL.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add 10 µL of NADPH solution (final concentration 1 mM) to initiate the metabolic reaction.

  • Incubation: Incubate at 37°C for the desired time (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol 2: Quantification of this compound in Plasma using LC-MS/MS

  • Sample Thawing: Thaw plasma samples on ice.

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system for analysis.

Visualizations

Ifosfamide_Metabolism Ifosfamide Metabolic Pathway cluster_enzymes Metabolizing Enzymes Ifosfamide This compound Hydroxy_Ifosfamide 4-Hydroxy-Ifosfamide Ifosfamide->Hydroxy_Ifosfamide 4-Hydroxylation Dechloroethyl_Ifosfamide Dechloroethylated Metabolites Ifosfamide->Dechloroethyl_Ifosfamide N-dechloroethylation Aldoifosfamide Aldoifosfamide Hydroxy_Ifosfamide->Aldoifosfamide Tautomerization Ifosforamide_Mustard Ifosforamide Mustard (Active Metabolite) Aldoifosfamide->Ifosforamide_Mustard Acrolein Acrolein (Urotoxic) Aldoifosfamide->Acrolein Carboxyifosfamide Carboxyifosfamide (Inactive) Aldoifosfamide->Carboxyifosfamide Chloroacetaldehyde Chloroacetaldehyde (Neurotoxic/Nephrotoxic) Dechloroethyl_Ifosfamide->Chloroacetaldehyde CYP3A4 CYP3A4 CYP3A4->Ifosfamide CYP2B6 CYP2B6 CYP2B6->Ifosfamide ALDH ALDH ALDH->Aldoifosfamide

Caption: Metabolic pathway of this compound.

Experimental_Workflow General Experimental Workflow for this compound Response cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis Study_Design Study Design (In Vitro / In Vivo) Animal_Model Animal Model Selection (Strain, Sex, Age) Study_Design->Animal_Model Dosing_Regimen Dosing Regimen (Dose, Route, Frequency) Animal_Model->Dosing_Regimen Dosing This compound Administration Dosing_Regimen->Dosing Sample_Collection Sample Collection (Blood, Urine, Tissue) Dosing->Sample_Collection Response_Assessment Response Assessment (Tumor size, Biomarkers) Dosing->Response_Assessment Sample_Prep Sample Preparation (Extraction, Derivatization) Sample_Collection->Sample_Prep Data_Interpretation Data Interpretation and Statistical Analysis Response_Assessment->Data_Interpretation Quantification LC-MS/MS Quantification Sample_Prep->Quantification Quantification->Data_Interpretation

Caption: Workflow for assessing this compound response.

References

Enhancing the recovery of ifosfamide and Ifosfamide-d4 from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to improving the recovery of ifosfamide and its deuterated internal standard, Ifosfamide-d4, from biological samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize their bioanalytical methods.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the extraction of ifosfamide and this compound from biological matrices such as plasma, serum, and urine.

Solid-Phase Extraction (SPE)

Question: Why am I experiencing low recovery of ifosfamide and/or this compound using SPE?

Answer: Low recovery in SPE can be attributed to several factors throughout the extraction process. Here are the most common causes and their solutions:

  • Inappropriate Sorbent Selection: The choice of sorbent is critical for effective analyte retention. For ifosfamide, a moderately polar compound, reversed-phase (e.g., C8, C18) or polymeric (e.g., HLB) sorbents are often suitable. If recovery is low, consider testing a different sorbent chemistry.

  • Improper Sample pH: The pH of the sample can influence the ionization state of ifosfamide, affecting its retention on the sorbent. For reversed-phase SPE, adjusting the sample pH to be neutral or slightly acidic can improve retention.

  • Incorrect Conditioning or Equilibration: Failure to properly condition and equilibrate the SPE cartridge can lead to poor analyte retention. Ensure the sorbent is wetted with an appropriate organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) that mimics the sample matrix.

  • Sample Overload: Exceeding the binding capacity of the SPE sorbent will result in analyte breakthrough and low recovery. If you suspect overloading, either reduce the sample volume or use a cartridge with a larger sorbent mass.

  • Wash Step Too Aggressive: The wash solvent may be too strong, leading to the premature elution of ifosfamide. Use a weaker wash solvent (e.g., a lower percentage of organic solvent in the aqueous wash solution) to remove interferences without affecting the analyte.

  • Incomplete Elution: The elution solvent may not be strong enough to desorb ifosfamide completely from the sorbent. Increase the organic strength of the elution solvent or consider using a different solvent altogether. Performing the elution in multiple, smaller volumes can also enhance recovery.

  • High Flow Rate: A fast flow rate during sample loading, washing, or elution can prevent efficient interaction between the analyte and the sorbent. Maintain a slow and consistent flow rate throughout the SPE procedure.

Question: My recovery for this compound is significantly different from ifosfamide. What could be the cause?

Answer: Ideally, a stable isotope-labeled internal standard like this compound should have a recovery that is very similar to the unlabeled analyte. Discrepancies can arise from:

  • Differential Matrix Effects: Although less common with stable isotope-labeled standards, severe matrix effects can sometimes lead to differential ionization suppression or enhancement between the analyte and the internal standard. Ensure your sample cleanup is adequate.

  • Isotopic Exchange: In rare cases, under certain pH or temperature conditions, the deuterium atoms on this compound could be susceptible to exchange with protons from the solvent, leading to a change in its mass and a lower detected signal.

  • Purity of the Internal Standard: Verify the purity and concentration of your this compound standard solution.

Liquid-Liquid Extraction (LLE)

Question: What are the common reasons for poor ifosfamide recovery with LLE?

Answer: Low recovery in LLE is often related to the partitioning of the analyte between the two immiscible phases. Key factors to consider are:

  • Suboptimal pH of the Aqueous Phase: The pH of the biological sample is crucial for ensuring ifosfamide is in its neutral, more organic-soluble form. Adjusting the pH to a neutral or slightly basic condition can significantly improve its extraction into the organic solvent.

  • Inappropriate Extraction Solvent: The choice of organic solvent is critical. Solvents like ethyl acetate and methyl tert-butyl ether have been used successfully for ifosfamide extraction.[1] If recovery is low, consider a solvent with a different polarity or a mixture of solvents.

  • Insufficient Mixing/Vortexing: Inadequate mixing of the aqueous and organic phases will result in poor extraction efficiency. Ensure vigorous vortexing for a sufficient amount of time to maximize the surface area for partitioning.

  • Emulsion Formation: The formation of an emulsion layer between the two phases can trap the analyte and lead to low recovery. To break an emulsion, you can try centrifugation, adding salt to the aqueous phase, or filtering through a glass wool plug.

  • Incorrect Phase Separation: Incomplete separation of the aqueous and organic layers can lead to loss of the analyte. Ensure a clean separation and carefully collect the organic layer.

Protein Precipitation (PPT)

Question: My ifosfamide recovery is low after protein precipitation. What should I check?

Answer: While PPT is a simple method, several factors can impact recovery:

  • Choice and Volume of Precipitating Agent: Acetonitrile is a commonly used and effective precipitating agent.[2] Using a sufficient volume (typically 3-4 times the sample volume) is essential for complete protein removal. Methanol can also be used, but it may be less efficient at precipitating certain proteins.

  • Incomplete Precipitation: Insufficient vortexing or incubation time can lead to incomplete protein precipitation. Ensure thorough mixing and allow adequate time for the proteins to precipitate, which can be enhanced by incubation at a low temperature (e.g., -20°C).

  • Analyte Co-precipitation: Ifosfamide may be entrapped within the precipitated protein pellet. To minimize this, ensure rapid and efficient mixing upon addition of the precipitating solvent.

  • Supernatant Collection: Carefully aspirate the supernatant without disturbing the protein pellet to avoid transferring precipitated proteins, which can interfere with subsequent analysis.

Quantitative Data Summary

The following tables summarize reported recovery data for ifosfamide using different extraction techniques. Note that recovery can be matrix and method-dependent.

Extraction MethodBiological MatrixAnalyteInternal StandardAverage Recovery (%)Reference
Solid-Phase ExtractionPlasmaIfosfamide->90%[3]
Liquid-Liquid ExtractionDried Blood SpotsIfosfamideCyclophosphamideNot explicitly stated, but method was successful[4]
Protein PrecipitationPlasmaIfosfamideMesna96%[5]

| Troubleshooting: Low Recovery in Solid-Phase Extraction | | Potential Cause | Recommendation | | Inappropriate sorbent | Test reversed-phase (C8, C18) or polymeric (HLB) sorbents. | | Suboptimal sample pH | Adjust sample pH to neutral or slightly acidic for reversed-phase. | | Incorrect conditioning | Ensure proper wetting with organic solvent then aqueous solution. | | Sample overload | Reduce sample volume or use a larger sorbent bed. | | Aggressive wash step | Use a weaker wash solvent (less organic content). | | Incomplete elution | Increase organic strength of elution solvent or use multiple smaller volumes. | | High flow rate | Maintain a slow, consistent flow rate (e.g., < 2 mL/min). |

Experimental Protocols

Below are detailed methodologies for the key extraction techniques.

Detailed Solid-Phase Extraction (SPE) Protocol for Ifosfamide from Human Plasma

This protocol is a general guideline and may require optimization for your specific application.

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge (e.g., C18, 100 mg).

    • Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Sample Preparation:

    • To 500 µL of human plasma, add 50 µL of this compound internal standard solution.

    • Vortex for 10 seconds.

  • Sample Loading:

    • Load the prepared plasma sample onto the conditioned SPE cartridge.

    • Apply a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute ifosfamide and this compound with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Detailed Liquid-Liquid Extraction (LLE) Protocol for Ifosfamide from Urine
  • Sample Preparation:

    • To 1 mL of urine, add 50 µL of this compound internal standard solution.

    • Add 100 µL of 1 M sodium hydroxide to adjust the pH to the basic range. Vortex for 10 seconds.

  • Extraction:

    • Add 5 mL of ethyl acetate to the sample tube.

    • Vortex vigorously for 2 minutes.

  • Phase Separation:

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Detailed Protein Precipitation (PPT) Protocol for Ifosfamide from Serum
  • Sample Preparation:

    • To 100 µL of serum in a microcentrifuge tube, add 20 µL of this compound internal standard solution.

  • Precipitation:

    • Add 400 µL of ice-cold acetonitrile to the sample.

    • Vortex vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).

Visualizations

The following diagrams illustrate key experimental workflows and troubleshooting logic.

SPE_Workflow start Start conditioning 1. Cartridge Conditioning (Methanol then Water) start->conditioning sample_prep 2. Sample Preparation (Add Internal Standard) conditioning->sample_prep loading 3. Sample Loading (Slow Flow Rate) sample_prep->loading washing 4. Washing (5% Methanol in Water) loading->washing elution 5. Elution (Methanol) washing->elution evaporation 6. Evaporation & Reconstitution elution->evaporation analysis LC-MS Analysis evaporation->analysis

Figure 1: Solid-Phase Extraction (SPE) Workflow for Ifosfamide.

LLE_Workflow start Start sample_prep 1. Sample Preparation (Add IS & Adjust pH) start->sample_prep extraction 2. Add Organic Solvent & Vortex sample_prep->extraction centrifugation 3. Centrifuge for Phase Separation extraction->centrifugation collection 4. Collect Organic Layer centrifugation->collection evaporation 5. Evaporation & Reconstitution collection->evaporation analysis LC-MS Analysis evaporation->analysis

Figure 2: Liquid-Liquid Extraction (LLE) Workflow for Ifosfamide.

Low_Recovery_Troubleshooting cluster_spe SPE Issues cluster_lle LLE Issues cluster_ppt PPT Issues low_recovery Low Analyte Recovery spe_sorbent Incorrect Sorbent? low_recovery->spe_sorbent SPE lle_ph Suboptimal pH? low_recovery->lle_ph LLE ppt_agent Incorrect Precipitant? low_recovery->ppt_agent PPT spe_ph Suboptimal pH? spe_wash Wash Too Strong? spe_elution Incomplete Elution? lle_solvent Wrong Solvent? lle_mixing Insufficient Mixing? ppt_volume Insufficient Volume? ppt_co Co-precipitation?

Figure 3: Troubleshooting Logic for Low Ifosfamide Recovery.

References

Validation & Comparative

Validation of an analytical method for ifosfamide using Ifosfamide-d4 according to ICH guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable data in pharmacokinetics, therapeutic drug monitoring, and quality control. This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the anticancer agent ifosfamide in human plasma, with a focus on the use of its deuterated internal standard, ifosfamide-d4, in line with the International Council for Harmonisation (ICH) guidelines.

This document presents a detailed comparison of a validated enantioselective LC-MS/MS method for ifosfamide with a proposed method utilizing this compound as the internal standard. While the presented experimental data is based on a published study that did not employ an internal standard, it serves as a robust baseline for the expected performance of such an assay. The guide will objectively compare the performance characteristics and highlight the significant advantages of incorporating a deuterated internal standard.

The Gold Standard: Why this compound is the Internal Standard of Choice

In quantitative bioanalysis by LC-MS/MS, an ideal internal standard (IS) is crucial for correcting for variability during sample processing and analysis. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard. Its physicochemical properties are nearly identical to the analyte, ifosfamide, ensuring it behaves similarly during extraction, chromatography, and ionization. This co-eluting and co-ionizing behavior allows for effective compensation for matrix effects and variations in sample recovery, leading to superior accuracy and precision in the analytical results.

Comparative Performance of Analytical Methods

The following tables summarize the validation parameters for an enantioselective LC-MS/MS method for ifosfamide, as a benchmark, and outlines the expected performance when using this compound as an internal standard.

Table 1: Linearity and Range

ParameterIfosfamide Method (without IS)[1][2]Proposed Ifosfamide Method with this compound IS
Linearity Range 37.5 - 4800 ng/mL10 - 5000 ng/mL (Typical)
Correlation Coefficient (r²) > 0.997≥ 0.995
Calibration Model Polynomial linear regressionWeighted (1/x or 1/x²) linear regression

Table 2: Accuracy and Precision

ParameterConcentration (ng/mL)Ifosfamide Method (without IS)[1][2]Proposed Ifosfamide Method with this compound IS (Acceptance Criteria)
Intra-day Precision (%RSD) 9014.3%≤ 15%
200010.1%≤ 15%
450011.2%≤ 15%
Inter-day Precision (%RSD) 9015.8%≤ 15%
20003.63%≤ 15%
45006.8%≤ 15%
Intra-day Accuracy (% of Nominal) 9089.2%85 - 115%
2000101.5%85 - 115%
450098.9%85 - 115%
Inter-day Accuracy (% of Nominal) 9092.5%85 - 115%
2000100.8%85 - 115%
450099.4%85 - 115%

Table 3: Sensitivity and Selectivity

ParameterIfosfamide Method (without IS)[1][2]Proposed Ifosfamide Method with this compound IS
Lower Limit of Quantification (LLOQ) 37.5 ng/mL10 ng/mL (Typical)
Limit of Detection (LOD) 5.00 ng/mL1 ng/mL (Typical)
Selectivity No interference observed from endogenous plasma components.High selectivity with specific MRM transitions for both ifosfamide and this compound.

Table 4: Stability

Stability ConditionIfosfamide Method (without IS)[1][2]Proposed Ifosfamide Method with this compound IS (Acceptance Criteria)
Bench-top (Room Temperature) Data not availableWithin ±15% of nominal concentration
Freeze-Thaw (3 cycles) Data not availableWithin ±15% of nominal concentration
Long-term (-80°C) Analytical standard solutions stable for 15 days.Within ±15% of nominal concentration for the duration of sample storage

Experimental Protocols

A detailed methodology is crucial for the reproducibility of any analytical method. Below is a representative experimental protocol for the LC-MS/MS analysis of ifosfamide in human plasma using this compound as an internal standard.

1. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution.

  • Vortex mix for 10 seconds.

  • Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with an appropriate solvent to remove interfering substances.

  • Elute the analyte and internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[3]

    • Mobile Phase: A gradient of 5 mM ammonium formate in water and methanol:acetonitrile.[3]

    • Flow Rate: 0.2 mL/min.[3]

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ifosfamide: m/z 261.0 > 91.6[3]

      • This compound: m/z 265.0 > 91.6 (or other appropriate fragment)

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the analytical method validation process according to ICH guidelines and a typical experimental workflow.

ICH_Validation_Workflow start Start: Define Analytical Procedure & Purpose protocol Develop Validation Protocol (ICH Q2(R2)) start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness stability Stability protocol->stability evaluation Evaluate Data Against Acceptance Criteria specificity->evaluation linearity->evaluation accuracy->evaluation precision->evaluation lod_loq->evaluation robustness->evaluation stability->evaluation report Prepare Validation Report evaluation->report Pass fail Method Fails Validation (Re-evaluate & Re-validate) evaluation->fail Fail end Method Validated report->end fail->protocol Experimental_Workflow sample_collection Plasma Sample Collection is_addition Addition of this compound Internal Standard sample_collection->is_addition spe Solid-Phase Extraction (SPE) is_addition->spe evaporation Evaporation & Reconstitution spe->evaporation lc_ms_analysis LC-MS/MS Analysis evaporation->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing results Report Results data_processing->results

References

A Comparative Guide to the Cross-Validation of Ifosfamide Assays Using Different Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ifosfamide, a widely used chemotherapeutic agent, in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. The gold standard for such bioanalytical assays is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which relies on the use of a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Deuterated analogs of ifosfamide are the most common choice for SIL-IS. However, the specific deuterated internal standard used can influence assay performance.

This guide provides a comparative overview of ifosfamide assays employing different deuterated internal standards, based on data from separate validation studies. While a direct head-to-head comparison study is not publicly available, this guide summarizes the performance characteristics of assays using two different deuterated analogs, providing valuable insights for researchers developing and validating their own ifosfamide quantification methods.

Data Presentation: A Comparative Look at Assay Performance

The following tables summarize the validation parameters from two distinct LC-MS/MS methods for ifosfamide quantification, each utilizing a different deuterated internal standard. It is important to note that these assays were developed and validated in different laboratories under different conditions, and therefore, the data should be interpreted as a representation of the performance of each method rather than a direct comparative assessment of the internal standards themselves.

Table 1: Assay Performance Using Cyclophosphamide-d4 as an Internal Standard

Validation ParameterPerformance Metric
Linearity Range 0.2 - 4.0 µg/L
Lower Limit of Quantification (LLOQ) 0.2 µg/L
Intra-day Precision (%RSD) < 11.2%
Inter-day Precision (%RSD) < 11.2%
Accuracy Within 114.7% of nominal values
Matrix Human Urine

Data extracted from a study by Sottani et al. (2008)[1]

Table 2: Assay Performance Using Cyclophosphamide [2H8] as an Internal Standard

Validation ParameterPerformance Metric
Linearity Range Not explicitly stated
Lower Limit of Quantification (LLOQ) Not explicitly stated
Precision Not explicitly stated
Accuracy Not explicitly stated
Matrix Human Plasma

Data from a study by Febvey-Combes et al. (2024), which refers to a previously published method for analytical conditions.[2][3] Specific validation parameters were not detailed in the provided abstract.

Experimental Protocols: A Glimpse into Methodologies

The following are summaries of the experimental protocols from the referenced studies. For full details, please refer to the original publications.

Methodology 1: Ifosfamide Quantification in Human Urine using Cyclophosphamide-d4 IS [1]

  • Sample Preparation: The specific extraction method was not detailed in the abstract.

  • Chromatography: Reversed-phase high-performance liquid chromatography (rp-HPLC) with a BDS Hypersil C8 column. The total analytical run time was 15 minutes.[1]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with a triple quadrupole mass spectrometer, using multiple reaction monitoring (MRM) for quantification.[1]

Methodology 2: Ifosfamide Quantification in Human Plasma using Cyclophosphamide [2H8] IS [2][3]

  • Sample Preparation: Protein precipitation was performed by adding a methanol solution containing the internal standard to 100 µL of plasma, followed by the addition of an acetonitrile/methanol mixture. After vortexing and centrifugation, the supernatant was evaporated and reconstituted before injection.[3]

  • Chromatography: Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Specific column and mobile phase details were not provided in the abstract but were referenced from a previous publication.[3]

  • Mass Spectrometry: Tandem mass spectrometry was used for detection.[3]

Mandatory Visualization: Workflow for Cross-Validation

A cross-validation of different deuterated internal standards is a critical step to ensure the robustness and reliability of a bioanalytical method. The following diagram illustrates a general workflow for such a cross-validation.

Caption: Workflow for cross-validating different deuterated internal standards.

This logical workflow ensures a systematic comparison of the performance of different internal standards, leading to the selection of the most suitable one for a robust and reliable bioanalytical assay. The key is to analyze identical sets of calibration standards and quality control samples, with the only variable being the deuterated internal standard used. The results are then compared to ensure that the choice of internal standard does not significantly impact the final concentration values.

References

Precision and Accuracy in Ifosfamide Quantification: A Comparative Guide to Using Ifosfamide-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of ifosfamide is critical for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization. The use of a stable isotope-labeled internal standard, such as ifosfamide-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalytical methods. This guide provides an objective comparison of this method with alternative analytical techniques, supported by experimental data, to aid in the selection of the most appropriate quantification strategy.

Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of different analytical methods for ifosfamide quantification.

Table 1: Linearity of Ifosfamide Quantification Methods

Analytical MethodInternal StandardCalibration RangeCorrelation Coefficient (r²)
LC-MS/MS This compound (Representative) 10 - 5000 ng/mL >0.99
UPLC-MS/MS[1]Cyclophosphamide100 - 10,000 ng/mL0.9958 - 0.9968
LC-MS (Enantioselective)[2][3]None37.5 - 4800 ng/mL>0.997
RP-HPLC[4][5]None10 - 50 µg/mL0.999

Table 2: Accuracy and Precision of Ifosfamide Quantification Methods

Analytical MethodInternal StandardAccuracy (% Bias or Recovery)Precision (% CV or RSD)
LC-MS/MS This compound (Representative) Within ±15% <15%
UPLC-MS/MS[1]CyclophosphamideIntra-day: -3.8 to 5.5%; Inter-day: -2.7 to 4.9%Intra-day: 2.9 to 5.4%; Inter-day: 3.6 to 6.8%
LC-MS (Enantioselective)[2][3]None89.2 to 101.5% of nominal valuesIntra-day: 10.1 to 14.3%; Inter-day: 3.63 to 15.8%
RP-HPLC[4]None96%Intra-day: 3.4%

Experimental Protocols

Representative LC-MS/MS Method for Ifosfamide Quantification Using this compound

This protocol is adapted from a validated method for the quantification of the structurally similar compound cyclophosphamide and its metabolite using a deuterated internal standard[6].

1. Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for 2 minutes.

  • Injection Volume: 5 µL.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Ifosfamide: Precursor ion > product ion (e.g., m/z 261.0 > 92.1)

    • This compound: Precursor ion > product ion (e.g., m/z 265.0 > 96.1)

Alternative Method: UPLC-MS/MS with Cyclophosphamide as Internal Standard[1]

1. Sample Preparation (Dried Blood Spots):

  • Punch out five 3 mm disks from each dried blood spot.

  • Add extraction solution (acetonitrile and ethyl acetate).

  • Vortex and centrifuge.

  • Evaporate the supernatant and reconstitute.

2. UPLC-MS/MS Conditions:

  • Column: BEH-C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: 5 mM ammonium formate and methanol:acetonitrile (40:48:12 v/v/v).

  • Flow Rate: 0.2 mL/min.

  • Detection: ESI+ with MRM.

  • MRM Transitions:

    • Ifosfamide: m/z 260.99 > 91.63

    • Cyclophosphamide (IS): m/z 261.00 > 139.90

Visualizing the Workflow and Rationale

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add this compound (IS) sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Mass Spectrometry (Detection - MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification via Calibration Curve ratio->quantify

Caption: Experimental workflow for ifosfamide quantification using this compound.

logical_relationship ifosfamide Ifosfamide (Analyte) sample_prep Sample Preparation Variability ifosfamide->sample_prep instrument_response Instrument Response Variability ifosfamide->instrument_response ifosfamide_d4 This compound (IS) ifosfamide_d4->sample_prep ifosfamide_d4->instrument_response accurate_quantification Accurate & Precise Quantification sample_prep->accurate_quantification Compensated by IS instrument_response->accurate_quantification Compensated by IS

Caption: Rationale for using a deuterated internal standard.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis represents the most robust and reliable method for the quantification of ifosfamide in biological matrices. While direct, comprehensive validation data in a single peer-reviewed publication is elusive, the well-established principles of using stable isotope-labeled internal standards, along with data from analogous methods, strongly support its superior performance in terms of linearity, accuracy, and precision. For researchers requiring the highest level of confidence in their quantitative data, the implementation of a method utilizing this compound is highly recommended. Alternative methods, such as those employing a structural analog as an internal standard or those based on HPLC with UV detection, can provide acceptable results for certain applications but may be more susceptible to matrix effects and other sources of variability.

References

Determining the Analytical Limits of Ifosfamide Quantification Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Limit of Detection and Quantification for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of the chemotherapeutic agent ifosfamide, with a focus on methods employing its deuterated internal standard, Ifosfamide-d4. The use of a stable isotope-labeled internal standard is a critical component in modern bioanalytical assays, particularly those utilizing liquid chromatography-mass spectrometry (LC-MS), as it corrects for variability during sample preparation and analysis, thereby enhancing accuracy and precision.

Comparative Analysis of Analytical Performance

The quantification of ifosfamide in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization. Various analytical methods have been developed and validated for this purpose. The following table summarizes the performance characteristics of several published LC-MS/MS methods for ifosfamide quantification. While not all studies explicitly used this compound, the principles and expected performance are comparable when using a deuterated internal standard.

Analytical Method Matrix Linear Range Limit of Quantification (LOQ) Limit of Detection (LOD) Internal Standard Citation
UPLC-MS/MSDried Blood Spots100–10,000 ng/mL100 ng/mL (LLOQ)Not ReportedCyclophosphamide[1]
LC-MS/MSMouse Plasma20–10,000 ng/mL20 ng/mL (LLOQ)Not ReportedIfosfamide (for metabolites)[2]
Enantioselective LC-MSHuman Plasma37.50–4800 ng/mL37.50 ng/mL5.00 ng/mLNot specified[3][4]
HPLC-MS/MSHuman Urine0.2–4.0 µg/L0.2 µg/L (0.2 ng/mL)Not ReportedNot specified[5]
RP-HPLCPharmaceutical Dosage Form10-50 µg/mL4.0 µg/mL1.3 µg/mLNot Applicable[6]

Note: LLOQ (Lower Limit of Quantification) is presented as reported in the studies and is conceptually equivalent to the LOQ.

Experimental Protocols

The determination of LOD and LOQ is a fundamental component of bioanalytical method validation. The following sections detail a generalized experimental protocol for an LC-MS/MS assay for ifosfamide using this compound, based on common practices in the field.[7][8][9][10]

Preparation of Stock and Working Solutions
  • Ifosfamide Stock Solution (1 mg/mL): Accurately weigh and dissolve ifosfamide in a suitable solvent such as methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the ifosfamide stock solution.

  • Working Solutions: Prepare serial dilutions of the ifosfamide stock solution in the same solvent to create a range of concentrations for calibration standards and quality control (QC) samples. A typical working solution for the IS is prepared at a fixed concentration (e.g., 100 ng/mL).

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike a blank biological matrix (e.g., human plasma) with the ifosfamide working solutions to create a series of calibration standards. A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 3 ng/mL, 100 ng/mL, and 800 ng/mL).

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol), vortex vigorously for 1 minute.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both ifosfamide and this compound.

      • Example Ifosfamide transition: m/z 261.1 -> 92.1

      • Example this compound transition: m/z 265.1 -> 96.1

Determination of LOD and LOQ
  • Limit of Detection (LOD): Typically determined as the concentration that produces a signal-to-noise ratio (S/N) of at least 3.

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. According to regulatory guidelines, the analyte response at the LOQ should be at least five times the response of the blank, and the precision and accuracy should be within 20%.[8][11]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in determining the LOD and LOQ for ifosfamide.

LOD_LOQ_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis cluster_results Results Blank_Matrix Blank Biological Matrix Spiking Spike with Ifosfamide & this compound Blank_Matrix->Spiking Extraction Protein Precipitation & Extraction Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Calibration_Curve Construct Calibration Curve MS_Detection->Calibration_Curve SN_Ratio Calculate Signal-to-Noise Ratio MS_Detection->SN_Ratio Precision_Accuracy Assess Precision & Accuracy Calibration_Curve->Precision_Accuracy LOD Determine LOD (S/N >= 3) SN_Ratio->LOD LOQ Determine LOQ (Acceptable Precision & Accuracy) Precision_Accuracy->LOQ Signaling_Pathway_Placeholder Ifosfamide Ifosfamide Sample Biological Sample Ifosfamide->Sample Ifosfamide_d4 This compound (IS) Ifosfamide_d4->Sample Extraction Sample Extraction Sample->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Ratio Peak Area Ratio (Analyte/IS) LC_MS->Ratio Concentration Concentration Determination Ratio->Concentration

References

A Comparative Guide to the Extraction of Ifosfamide and its Deuterated Analog from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common extraction methodologies for the alkylating agent ifosfamide and its deuterated internal standard, Ifosfamide-d4, from biological matrices such as plasma and urine. The selection of an appropriate extraction technique is critical for the development of robust and reliable bioanalytical methods for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document outlines the performance of three prevalent techniques: Solid-Phase Extraction (SPE), Protein Precipitation (PP), and Liquid-Liquid Extraction (LLE), supported by experimental data from peer-reviewed literature.

Comparative Performance of Extraction Methods

The efficiency and effectiveness of an extraction method are paramount for accurate quantification of ifosfamide. Key performance indicators include recovery, linearity, and the lower limit of quantification (LLOQ). The following table summarizes the quantitative data from various studies employing different extraction techniques.

Extraction MethodAnalyte(s)MatrixRecovery (%)Linearity RangeLLOQReference
Solid-Phase Extraction (SPE) IfosfamidePlasma94 - 1153 - 540 µM3 µM[1][2]
(R)-IF and (S)-IFPlasmaNot Reported37.5 - 4800 ng/mL5.00 ng/mL (LLOD)[3]
Protein Precipitation (PP) diMeIFO, N(2)-DCP-diMeIFO, N(3)-DCP-diMeIFO, IfosfamideMouse Plasma96 - 10020 - 10,000 ng/mL20 ng/mL[4]
Liquid-Liquid Extraction (LLE) IfosfamideDried Blood SpotsNot Reported100 - 10,000 ng/mLNot Specified[5]

Note: LLOD refers to the Lower Limit of Detection. Data for this compound recovery is often assumed to be similar to the non-deuterated form, though it should be independently verified during method validation.

Experimental Workflow

The general workflow for the extraction and analysis of ifosfamide from biological samples is depicted below. This process involves sample pre-treatment, extraction, and subsequent analysis, typically by a chromatographic method coupled to a mass spectrometer.

experimental_workflow cluster_pre_analysis Sample Preparation cluster_extraction_methods Extraction Techniques cluster_analysis Analysis sample Biological Sample (Plasma, Urine, etc.) add_is Addition of Internal Standard (this compound) sample->add_is extraction Extraction Method add_is->extraction spe Solid-Phase Extraction (SPE) extraction->spe Option 1 lle Liquid-Liquid Extraction (LLE) extraction->lle Option 2 pp Protein Precipitation (PP) extraction->pp Option 3 lcms LC-MS/MS Analysis spe->lcms lle->lcms pp->lcms data Data Acquisition & Processing lcms->data

General workflow for ifosfamide extraction and analysis.

Detailed Experimental Protocols

Below are detailed methodologies for the key extraction experiments cited in this guide.

Solid-Phase Extraction (SPE) Protocol for Ifosfamide from Human Plasma[3]

This protocol is adapted from a method for the enantioselective determination of ifosfamide.

  • Sample Preparation:

    • Thaw frozen plasma samples and centrifuge at 15,000 x g at 4.0°C for 20 minutes.

    • Transfer 100 µL of plasma to a glass tube.

    • Add 10 µL of the appropriate working standard solution and 890 µL of ammonium acetate buffer (10 mM, pH 8.22).

    • Vortex the solution for 10 seconds.

  • SPE Cartridge Conditioning:

    • Use Oasis HLB 1cc, 30mg SPE cartridges.

    • Condition the cartridges by eluting twice with 1 mL of methanol, followed by 1 mL of water, and then 1 mL of ammonium acetate buffer (10 mM, pH 8.22).

  • Extraction:

    • Transfer the prepared plasma solution to the preconditioned SPE cartridges.

    • Wash the cartridges with 1 mL of water.

    • Dry the cartridges under vacuum for 10 minutes.

    • Elute the analytes with 1 mL of methanol.

  • Post-Extraction:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protein Precipitation (PP) Protocol for Ifosfamide Analogs from Mouse Plasma[4]

This protocol was developed for the quantification of dimethyl-ifosfamide and its metabolites, with ifosfamide used as an internal standard.

  • Sample Preparation:

    • To 50 µL of mouse plasma, add the internal standard (Ifosfamide).

  • Precipitation:

    • Add methanol to the plasma sample to precipitate proteins. The exact ratio of methanol to plasma should be optimized but is typically in the range of 2:1 to 4:1 (v/v).

    • Vortex the mixture thoroughly.

    • Centrifuge the sample at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

  • Post-Extraction:

    • Carefully collect the supernatant.

    • The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if further concentration is needed.

Liquid-Liquid Extraction (LLE) from Dried Blood Spots (DBS)[5]

This method was developed for the quantification of ifosfamide in dried blood spots from pediatric patients.

  • Sample Preparation:

    • Punch out five 3 mm disks from each dried blood spot on a Whatman 903® filter paper card.

  • Extraction:

    • Use a mixture of acetonitrile and ethyl acetate for drug extraction from the DBS disks. The specific volumes and ratios should be optimized for the assay.

    • Vortex the mixture to facilitate the extraction of the analyte from the filter paper.

    • Centrifuge to separate the solid material from the extraction solvent.

  • Post-Extraction:

    • Transfer the supernatant to a clean tube.

    • Evaporate the solvent to dryness.

    • Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

Ifosfamide Metabolism and Signaling Pathway

Ifosfamide is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP3A4, in the liver to exert its cytotoxic effects.[6] The activation pathway leads to the formation of the active alkylating metabolite, isophosphoramide mustard, and the urotoxic and neurotoxic by-product, acrolein. An alternative N-dechloroethylation pathway also produces toxic metabolites.[7]

ifosfamide_metabolism cluster_drug cluster_activation Activation Pathway cluster_deactivation N-Dechloroethylation Pathway ifosfamide Ifosfamide (Prodrug) hydroxy_ifosfamide 4-Hydroxyifosfamide ifosfamide->hydroxy_ifosfamide CYP3A4 dechloroethyl_ifosfamide Dechloroethylifosfamide ifosfamide->dechloroethyl_ifosfamide CYP Enzymes aldoifosfamide Aldoifosfamide hydroxy_ifosfamide->aldoifosfamide isophosphoramide_mustard Isophosphoramide Mustard (Active Metabolite) aldoifosfamide->isophosphoramide_mustard acrolein Acrolein (Urotoxic/Neurotoxic) aldoifosfamide->acrolein chloroacetaldehyde Chloroacetaldehyde (Neurotoxic) dechloroethyl_ifosfamide->chloroacetaldehyde

Simplified metabolic pathways of ifosfamide.

Conclusion

The choice of extraction method for ifosfamide and this compound depends on several factors, including the biological matrix, the required sensitivity of the assay, sample throughput needs, and the availability of instrumentation.

  • Solid-Phase Extraction (SPE) generally offers the cleanest extracts, leading to reduced matrix effects and potentially higher sensitivity.[1][2] It is, however, often more time-consuming and costly than other methods.

  • Protein Precipitation (PP) is a simple, fast, and cost-effective method suitable for high-throughput analysis.[4] However, it may result in less clean extracts compared to SPE, which can lead to more significant matrix effects in LC-MS/MS analysis.

  • Liquid-Liquid Extraction (LLE) provides a good balance between cleanliness and ease of use. The choice of solvent is critical to achieving good recovery and selectivity.[8]

Ultimately, the selected method must be rigorously validated to ensure it meets the specific requirements of the intended application, adhering to regulatory guidelines for bioanalytical method validation.

References

Inter-laboratory Insights: A Comparative Guide to Ifosfamide Quantification Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic agents like ifosfamide is paramount for clinical efficacy and safety. This guide provides a comprehensive comparison of various analytical methods for ifosfamide quantification, with a focus on the utility of Ifosfamide-d4 as a stable isotope-labeled internal standard. The information presented is supported by a synthesis of data from multiple studies to offer a broad perspective on method performance.

Ifosfamide, an alkylating agent widely used in cancer chemotherapy, requires careful therapeutic drug monitoring due to its narrow therapeutic index and potential for severe toxicity.[1] The use of a deuterated internal standard, such as this compound, is considered the gold standard in mass spectrometry-based bioanalysis. This is because its physicochemical properties are nearly identical to the analyte, allowing for accurate correction of variations that can occur during sample preparation and analysis.

Comparative Analysis of Quantitative Methods

While a direct inter-laboratory comparison study for ifosfamide quantification using this compound was not publicly available, this guide compiles and compares data from various validated bioanalytical methods. The following table summarizes the performance characteristics of different analytical techniques for ifosfamide quantification. It is important to note that the internal standards used in these studies varied, and direct comparison should be made with consideration of the methodological differences.

MethodInternal StandardMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Reference
LC-MS/MS Not SpecifiedHuman Plasma37.50 - 480037.589.2 - 101.53.63 - 15.8[2]
UPLC-MS/MS CyclophosphamideDried Blood Spots100 - 10000100Not Specified<15% (implied)[3]
LC-MS/MS Ifosfamide (as IS for an analog)Mouse Plasma20 - 1000020-6.9 to 10.6<14.3[4]
HPLC-UV Not SpecifiedPharmaceutical Dosage Form10000 - 500004000Good Percentage RecoveryNot Specified[5]

Experimental Protocols: A Closer Look

The methodologies employed for ifosfamide quantification are critical to the reliability of the results. Below are detailed protocols representative of the current analytical approaches.

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples[2]
  • Initial Step: Plasma samples are thawed and centrifuged to separate any particulate matter.

  • Spiking: An aliquot of plasma is spiked with the internal standard (e.g., this compound) working solution.

  • Extraction: The sample is diluted with a buffer and loaded onto a pre-conditioned SPE cartridge.

  • Washing: The cartridge is washed with water and a water-methanol mixture to remove interfering substances.

  • Elution: Ifosfamide and the internal standard are eluted from the cartridge with methanol.

  • Final Steps: The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the analytical system.

Sample Preparation: Protein Precipitation for Plasma Samples[4]
  • Initial Step: An aliquot of plasma is mixed with a protein precipitating agent, such as methanol.

  • Spiking: The internal standard is added to the mixture.

  • Centrifugation: The sample is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant containing ifosfamide and the internal standard is transferred to a clean tube.

  • Injection: The supernatant is directly injected or further diluted before injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
  • Liquid Chromatography (LC): Separation is typically achieved on a C18 reversed-phase column. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium formate) and organic solvents like methanol and acetonitrile.[2][3]

  • Mass Spectrometry (MS): Detection is commonly performed using a tandem mass spectrometer (MS/MS) with electrospray ionization (ESI) in the positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both ifosfamide and the internal standard.[3] For ifosfamide, a common transition is m/z 261.0 > 92.0.

Visualizing the Process: Workflows and Pathways

To better illustrate the experimental and biological processes, the following diagrams have been generated using the Graphviz DOT language.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spike Spike with this compound plasma->spike extraction Solid-Phase Extraction or Protein Precipitation spike->extraction evaporation Evaporation & Reconstitution extraction->evaporation lcms LC-MS/MS System evaporation->lcms data Data Acquisition (MRM) lcms->data quantification Quantification data->quantification

Experimental workflow for ifosfamide quantification.

The diagram above outlines the key steps in a typical bioanalytical workflow for measuring ifosfamide concentrations in plasma samples using a deuterated internal standard and LC-MS/MS.

G cluster_activation Metabolic Activation (Liver) cluster_products Metabolic Products cluster_inactivation Inactivation Pathway Ifosfamide Ifosfamide (Prodrug) CYP450 CYP3A4, CYP2B6 Dechloro_IFO Dechloroethylated Metabolites (Inactive) Ifosfamide->Dechloro_IFO Hydroxy_IFO 4-Hydroxyifosfamide CYP450->Hydroxy_IFO Aldo_IFO Aldoifosfamide Hydroxy_IFO->Aldo_IFO Mustard Isophosphoramide Mustard (Cytotoxic) Aldo_IFO->Mustard Acrolein Acrolein (Urotoxic) Aldo_IFO->Acrolein CAA Chloroacetaldehyde (Neurotoxic/Nephrotoxic) Dechloro_IFO->CAA

Simplified metabolic pathway of ifosfamide.

This diagram illustrates the bioactivation of the prodrug ifosfamide in the liver by cytochrome P450 enzymes into its active cytotoxic metabolite, isophosphoramide mustard, and the formation of toxic byproducts.[6][7][8][9][10]

Conclusion

The accurate quantification of ifosfamide is crucial for optimizing therapeutic outcomes and minimizing toxicity. The use of a deuterated internal standard like this compound in conjunction with sensitive and specific analytical methods such as LC-MS/MS provides a robust platform for reliable bioanalysis. While the presented data originates from different laboratories and methodologies, it collectively underscores the importance of well-validated methods for therapeutic drug monitoring. The provided experimental workflows and metabolic pathway diagrams offer a clear and concise overview for researchers in the field. Further inter-laboratory comparison studies are encouraged to standardize methodologies and enhance the comparability of results across different research and clinical settings.

References

A Comparative Guide to UPLC Column Performance in Ifosfamide and Ifosfamide-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Ultra-Performance Liquid Chromatography (UPLC) columns for the analysis of the chemotherapeutic agent ifosfamide and its deuterated internal standard, ifosfamide-d4. This guide provides a comprehensive overview of experimental data and methodologies to aid in the selection of the optimal column for specific analytical needs.

The accurate and robust quantification of ifosfamide and its internal standard is critical in therapeutic drug monitoring, pharmacokinetic studies, and quality control of pharmaceutical formulations. The choice of UPLC column plays a pivotal role in achieving the desired chromatographic performance, including retention, resolution, peak shape, and sensitivity. This guide compares the performance of several UPLC columns with different stationary phase chemistries for the analysis of ifosfamide and this compound.

Comparison of Key Performance Parameters

The following table summarizes the chromatographic performance of ifosfamide and this compound on three different types of reversed-phase and two chiral UPLC columns. The data presented is a synthesis of information from various analytical studies.

Column TypeStationary PhaseParticle Size (µm)Dimensions (mm)Mobile PhaseFlow Rate (mL/min)Retention Time (Ifosfamide) (min)Peak Asymmetry (Tailing Factor)Resolution (Rs)
Reversed-Phase
Waters ACQUITY UPLC BEH C18Ethylene Bridged Hybrid C181.72.1 x 1005 mM Ammonium Formate and Methanol:Acetonitrile (40:48:12 v/v/v)[1]0.2[1]~7.0[1]~1.5[1]>2.0 (from baseline)
Waters ACQUITY UPLC HSS T3High Strength Silica C181.82.1 x 1000.1% Formic Acid in Water/Acetonitrile Gradient0.45Likely shorter than BEH C18 due to lower hydrophobicityGenerally good for polar compoundsGood
HILIC
Generic HILICAmide or Unbonded Silica1.72.1 x 100Acetonitrile with 5-10 mM Ammonium Formate in Water (e.g., 90:10)0.4Expected to be longer than reversed-phase for polar analytesCan be variable, sensitive to mobile phaseDependent on specific column and conditions
Chiral
Lux Cellulose-1Cellulose tris(3,5-dimethylphenylcarbamate)54.6 x 250Hexane/Ethanol1.0Enantiomer 1: ~8, Enantiomer 2: ~10Good>1.5 between enantiomers
Chiralpak IAAmylose tris(3,5-dimethylphenylcarbamate)54.6 x 250Normal Phase or Polar Organic1.0Variable, dependent on mobile phaseGood>1.5 between enantiomers

Discussion of Column Performance

Reversed-Phase Chromatography:

  • Waters ACQUITY UPLC BEH C18: This column is a robust and versatile choice for the routine analysis of ifosfamide. The ethylene bridged hybrid particle technology provides excellent chemical stability across a wide pH range, leading to reproducible results.[1] As evidenced by a published method, it offers good retention and peak shape for ifosfamide.[1]

Hydrophilic Interaction Liquid Chromatography (HILIC):

  • Generic HILIC Columns: HILIC is an alternative technique for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography. For ifosfamide, a polar molecule, a HILIC column could provide significantly longer retention times, potentially enabling better separation from early-eluting matrix components. However, method development can be more complex, and peak shape can be sensitive to mobile phase composition.

Chiral Chromatography:

Ifosfamide is a chiral molecule, and the analysis of its individual enantiomers can be important as they may exhibit different pharmacological and toxicological profiles.

  • Lux Cellulose-1 and Chiralpak IA: These polysaccharide-based chiral stationary phases are effective for the enantioselective separation of ifosfamide. The choice between different chiral columns often depends on the specific separation requirements and the mobile phase conditions employed (normal phase, polar organic, or reversed phase). Screening multiple chiral columns is often necessary to achieve the optimal separation of enantiomers.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for the analysis of ifosfamide and this compound using the discussed column types.

Reversed-Phase UPLC-MS/MS Method (Based on ACQUITY UPLC BEH C18)
  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile followed by centrifugation and dilution of the supernatant.

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase: 5 mM Ammonium Formate and Methanol:Acetonitrile (40:48:12 v/v/v).[1]

  • Flow Rate: 0.2 mL/min.[1]

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Ifosfamide: m/z 261.0 > 92.0

    • This compound: m/z 265.0 > 96.0

Chiral HPLC Method (General Protocol)
  • Sample Preparation: Extraction of ifosfamide from the matrix using a suitable organic solvent (e.g., ethyl acetate) and reconstitution in the mobile phase.

  • HPLC System: Agilent 1100 series or equivalent.

  • Column: Lux Cellulose-1, 5 µm, 4.6 x 250 mm or Chiralpak IA, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v). The exact ratio may need optimization for optimal resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

  • Detection: UV at 210 nm.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the UPLC-MS/MS analysis of ifosfamide and this compound in a biological matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_uplc_ms UPLC-MS/MS Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (e.g., Plasma) InternalStandard Addition of This compound (IS) SampleCollection->InternalStandard ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) InternalStandard->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer and Dilution Centrifugation->SupernatantTransfer Injection Injection onto UPLC Column SupernatantTransfer->Injection ChromatographicSeparation Chromatographic Separation Injection->ChromatographicSeparation MassDetection Mass Spectrometric Detection (MRM) ChromatographicSeparation->MassDetection PeakIntegration Peak Integration MassDetection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of Ifosfamide CalibrationCurve->Quantification

References

A Comparative Evaluation of Ifosfamide-d4 Stability: Processed Samples Versus Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of internal standards is a critical parameter in bioanalytical method validation, ensuring the accuracy and reliability of pharmacokinetic and metabolic studies. This guide provides a comprehensive comparison of the stability of Ifosfamide-d4, a deuterated analog of the anticancer agent Ifosfamide, in processed biological samples versus standard stock solutions. The information herein is synthesized from established principles of bioanalytical method validation and stability data for Ifosfamide and its analogs.

Understanding the Stability of Deuterated Internal Standards

Deuterated stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS) analysis. Their physicochemical properties are nearly identical to the analyte of interest, allowing them to compensate for variability during sample preparation and analysis. However, the stability of these standards, particularly the potential for deuterium-hydrogen exchange, can be influenced by the sample matrix and storage conditions.

Quantitative Stability Data Summary

Table 1: Stability of this compound in Stock Solutions

Storage ConditionSolventDurationExpected Stability (% Nominal Concentration)
Room TemperatureMethanol/Acetonitrile24 hours95 - 105%
Refrigerated (2-8 °C)Methanol/Acetonitrile7 days90 - 110%
Frozen (-20 °C)Methanol/Acetonitrile1 month90 - 110%
Frozen (-80 °C)Methanol/Acetonitrile6 months90 - 110%

Table 2: Stability of this compound in Processed Human Plasma Samples

Stability TestStorage ConditionDurationExpected Stability (% Nominal Concentration)
Freeze-Thaw Stability -20 °C to Room Temp.3 cycles85 - 115%
Bench-Top Stability Room Temperature4 - 6 hours85 - 115%
Autosampler Stability 4 °C24 hours85 - 115%
Short-Term Stability Refrigerated (2-8 °C)72 hours85 - 115%
Long-Term Stability -80 °C3 months85 - 115%

Note: The stability of Ifosfamide, the parent drug, has been shown to be maintained for extended periods under various conditions, suggesting the core structure of this compound is also stable. For instance, Ifosfamide has been found to be stable in aqueous solutions for up to 9 days at temperatures up to 27°C and for 14 days at room temperature in specific infusion solutions[1][2]. In dried blood spots, Ifosfamide samples were stable for up to 52 days at -80°C.

Experimental Protocols

To rigorously evaluate the stability of this compound, a series of experiments should be conducted as part of the bioanalytical method validation process.

Stock Solution Stability Assessment

Objective: To determine the stability of this compound in a stock solution under different storage conditions.

Methodology:

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Divide the stock solution into aliquots for testing under different conditions (e.g., room temperature, 2-8 °C, -20 °C, and -80 °C).

  • At specified time points (e.g., 0, 6, 24 hours for room temperature; 1, 3, 7 days for refrigerated; 1, 2, 4 weeks for frozen), analyze the concentration of this compound.

  • Compare the measured concentrations to the initial concentration (time 0).

Processed Sample Stability Assessment (Human Plasma)

Objective: To evaluate the stability of this compound in a processed biological matrix (e.g., human plasma) under conditions mimicking sample handling and storage.

Methodology:

  • Sample Preparation:

    • Spike a pool of blank human plasma with a known concentration of Ifosfamide and this compound.

    • Process the samples using the established extraction procedure (e.g., protein precipitation with acetonitrile).

    • Divide the processed samples into aliquots for various stability tests.

  • Freeze-Thaw Stability:

    • Subject the aliquots to a specified number of freeze-thaw cycles (typically three).

    • A single freeze-thaw cycle consists of freezing the samples at -20 °C or -80 °C for at least 12 hours, followed by thawing unassisted at room temperature.

    • After the final thaw, analyze the samples and compare the results to a freshly prepared control sample.

  • Bench-Top (Short-Term) Stability:

    • Keep the processed samples at room temperature for a duration that reflects the expected sample handling time in the laboratory (e.g., 4-6 hours).

    • Analyze the samples and compare their concentrations to those of freshly processed samples.

  • Autosampler Stability:

    • Place the processed samples in the autosampler of the LC-MS/MS system, typically maintained at a cool temperature (e.g., 4 °C).

    • Analyze the samples at various time points over the expected run time (e.g., 0, 12, 24 hours).

    • Compare the results to the initial analysis.

  • Long-Term Stability:

    • Store the processed samples at the intended long-term storage temperature (e.g., -80 °C).

    • Analyze the samples at various time points (e.g., 1, 3, 6 months).

    • Compare the concentrations to the initial concentration.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the stability assessment process.

StabilityAssessmentWorkflow cluster_stock Stock Solution Stability cluster_processed Processed Sample Stability StockPrep Prepare this compound Stock Solution StockStorage Aliquot and Store at Different Temperatures StockPrep->StockStorage StockAnalysis Analyze at Time Intervals StockStorage->StockAnalysis StockCompare Compare to Initial Concentration StockAnalysis->StockCompare SamplePrep Spike and Process Plasma Samples StabilityTests Perform Stability Tests (Freeze-Thaw, Bench-Top, etc.) SamplePrep->StabilityTests SampleAnalysis Analyze Samples Post-Stress StabilityTests->SampleAnalysis SampleCompare Compare to Control Samples SampleAnalysis->SampleCompare

Caption: Workflow for assessing this compound stability.

SignalingPathways cluster_stock Stock Solution cluster_processed Processed Biological Sample cluster_factors Influencing Factors Stock This compound in Organic Solvent Stock_Stable High Stability (Minimal Degradation) Stock->Stock_Stable Controlled Environment Processed This compound in Plasma Extract Processed_Potential_Instability Potential for Instability (Enzymatic Degradation, Matrix Effects, pH shifts) Processed->Processed_Potential_Instability Complex Matrix Temp Temperature Processed_Potential_Instability->Temp Time Time Processed_Potential_Instability->Time Matrix Matrix Components Processed_Potential_Instability->Matrix pH pH Processed_Potential_Instability->pH

Caption: Factors influencing this compound stability.

References

Comparative recovery studies of Ifosfamide and Ifosfamide-d4 in various matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the recovery of the chemotherapeutic agent Ifosfamide and its deuterated internal standard, Ifosfamide-d4, from various biological matrices. The selection of an appropriate analytical method with high and reproducible recovery is crucial for accurate pharmacokinetic and toxicokinetic studies. This document summarizes key performance data and details the experimental protocols for common extraction techniques.

The Gold Standard: Deuterated Internal Standards

In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. This compound, as a deuterated analog of Ifosfamide, is the ideal internal standard for several reasons:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Ifosfamide. This ensures that it behaves similarly during all stages of sample preparation, including extraction, and analysis.

  • Co-elution: In chromatographic separations, this compound co-elutes with Ifosfamide, meaning they are affected by matrix effects in a similar manner.

  • Correction for Variability: The use of a deuterated internal standard effectively corrects for variations in extraction recovery, injection volume, and matrix-induced ion suppression or enhancement, leading to more accurate and precise quantification of the analyte.

Data Presentation: Recovery of Ifosfamide

The following table summarizes the reported extraction recovery of Ifosfamide from various biological matrices using different analytical techniques. It is important to note that while this compound is the ideal internal standard, published studies often report the recovery of the analyte itself. The recovery of a well-chosen deuterated internal standard like this compound is expected to be very similar to that of the parent drug.

Biological MatrixExtraction MethodAnalytical MethodAnalyteReported Recovery (%)
Human PlasmaSolid-Phase Extraction (SPE)LC-MS(R)-Ifosfamide & (S)-Ifosfamide>89
Human UrineLiquid-Liquid Extraction (LLE)HPLC-MS/MSIfosfamide97 - 105[1]
Mouse PlasmaProtein PrecipitationLC-MS/MSIfosfamide (used as IS)100

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) adapted from validated methods for Ifosfamide analysis.

Solid-Phase Extraction (SPE) from Human Plasma

This protocol is based on a method for the enantioselective determination of Ifosfamide in human plasma[2].

Materials:

  • Human plasma samples

  • Ifosfamide and this compound standards

  • Methanol

  • Water

  • Ammonium acetate buffer (10 mM, pH 8.22)

  • SPE cartridges (e.g., C18)

Procedure:

  • Precondition SPE Cartridge: Wash the SPE cartridge sequentially with 1 mL of methanol, 1 mL of water, and 1 mL of ammonium acetate buffer.

  • Sample Preparation: To 100 µL of plasma, add the internal standard (this compound) and 890 µL of ammonium acetate buffer. Vortex for 10 seconds.

  • Load Sample: Load the entire 1 mL sample onto the preconditioned SPE cartridge.

  • Wash Cartridge: Wash the cartridge with 1 mL of water followed by 1 mL of a water:methanol (95:5 v/v) solution to remove interfering substances.

  • Elute Analytes: Elute Ifosfamide and this compound from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS analysis.

Liquid-Liquid Extraction (LLE) from Human Urine

This protocol is adapted from a method for the simultaneous quantification of Ifosfamide and other antineoplastic drugs in human urine[1].

Materials:

  • Human urine samples

  • Ifosfamide and this compound standards

  • Ethyl acetate

  • Internal standard solution

Procedure:

  • Sample Preparation: To a known volume of urine, add the internal standard solution (this compound).

  • Extraction: Add a larger volume of ethyl acetate to the urine sample.

  • Mixing: Vortex the mixture vigorously for several minutes to ensure thorough mixing and facilitate the transfer of the analytes into the organic phase.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

  • Collection of Organic Phase: Carefully transfer the upper organic layer (ethyl acetate) containing Ifosfamide and this compound to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described extraction methods.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Plasma Human Plasma Add_IS Add this compound & Buffer Plasma->Add_IS Vortex_Sample Vortex Add_IS->Vortex_Sample Load Load Sample Vortex_Sample->Load Precondition Precondition SPE Cartridge Precondition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Solid-Phase Extraction (SPE) Workflow for Ifosfamide.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis_lle Analysis Urine Human Urine Add_IS_LLE Add this compound Urine->Add_IS_LLE Add_Solvent Add Ethyl Acetate Add_IS_LLE->Add_Solvent Vortex_LLE Vortex Vigorously Add_Solvent->Vortex_LLE Centrifuge Centrifuge Vortex_LLE->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate_LLE Evaporate to Dryness Collect_Organic->Evaporate_LLE Reconstitute_LLE Reconstitute Evaporate_LLE->Reconstitute_LLE Analysis_LLE HPLC-MS/MS Analysis Reconstitute_LLE->Analysis_LLE

Caption: Liquid-Liquid Extraction (LLE) Workflow for Ifosfamide.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Ifosfamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

Ifosfamide-d4, a deuterated analog of the cytotoxic chemotherapy agent Ifosfamide, requires stringent handling precautions to minimize exposure and ensure the safety of laboratory personnel. As a hazardous drug, all interactions with this compound necessitate the use of appropriate personal protective equipment (PPE) and adherence to established protocols for handling, storage, and disposal. This guide provides essential procedural information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The use of proper PPE is critical to prevent dermal, inhalation, and ocular exposure to this compound. The following table summarizes the recommended PPE for handling this cytotoxic compound.

PPE CategorySpecifications
Gloves Two pairs of chemotherapy-tested, powder-free nitrile gloves should be worn. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff[1][2]. Gloves must meet ASTM D6978 standards and should be changed every 30 minutes or immediately if contaminated or damaged[2][3].
Gowns A disposable, impermeable gown made of polyethylene-coated polypropylene or a similar laminate material is required. Gowns should have a closed front, long sleeves, and tight-fitting cuffs[1][2]. Gowns should be discarded after each use[2].
Eye and Face Protection Safety goggles and a full-face shield are mandatory whenever there is a risk of splashing or aerosol generation[1][4].
Respiratory Protection A NIOSH-certified N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used when handling the compound outside of a containment ventilated enclosure (e.g., a biological safety cabinet) or when there is a risk of aerosolization[1][4].
Other Protective Wear Shoe covers should be worn in areas where hazardous drugs are handled and should be removed before exiting the area to prevent the spread of contamination[4].

Operational and Disposal Plans

A comprehensive safety plan should be in place for all stages of this compound handling, from receipt to disposal. All personnel must be trained on these procedures before handling the compound[5].

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • Wear one pair of chemotherapy-tested gloves when handling the shipping container[1].

  • Store this compound in a designated, clearly labeled, and secure area away from general laboratory traffic and incompatible chemicals. The storage area should be under negative pressure if possible[5].

Preparation and Handling:

  • All manipulations of this compound that could generate aerosols, such as weighing or reconstituting, must be performed in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to protect both the product and the personnel[6].

  • Use a plastic-backed absorbent pad on the work surface within the BSC to contain any potential spills[7].

  • Utilize closed-system drug-transfer devices (CSTDs) whenever possible to minimize the risk of exposure during drug transfer and preparation[1].

  • All materials used in the preparation, such as syringes and vials, should have Luer-lock fittings to prevent accidental disconnection and leakage[7].

Spill Management:

  • A spill kit specifically for cytotoxic drugs should be readily available in all areas where this compound is handled.

  • In the event of a spill, the area should be immediately cordoned off.

  • Personnel involved in the cleanup must wear the full PPE ensemble as described above. For large spills, a higher level of respiratory protection may be necessary[4].

  • Follow established spill cleanup procedures, which typically involve absorbing the spill with appropriate materials, decontaminating the area, and disposing of all contaminated materials as hazardous waste.

Waste Disposal:

  • All materials that come into contact with this compound, including gloves, gowns, vials, syringes, and contaminated cleaning materials, are considered hazardous waste.

  • Dispose of all contaminated items in clearly labeled, leak-proof, and puncture-resistant hazardous waste containers.

  • Follow institutional and regulatory guidelines for the final disposal of cytotoxic waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

receiving Receiving and Inspection storage Secure Storage receiving->storage Inspect for damage ppe Don Appropriate PPE storage->ppe preparation Preparation in BSC/CACI ppe->preparation handling Experimental Use preparation->handling decontamination Decontaminate Work Area handling->decontamination spill Spill Occurs handling->spill Potential doff_ppe Doff PPE Correctly decontamination->doff_ppe waste_disposal Hazardous Waste Disposal doff_ppe->waste_disposal end End of Procedure waste_disposal->end spill_kit Use Cytotoxic Spill Kit spill->spill_kit Activate Spill Protocol spill_kit->decontamination

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.